Desmethyl Erlotinib Acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-17-6-5-7-18(12-17)26-23-19-13-21(31-11-10-29-16(2)27)22(30-9-8-28-3)14-20(19)24-15-25-23/h1,5-7,12-15H,8-11H2,2-3H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMVZQAPXNUGBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581467 | |
| Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183320-15-2 | |
| Record name | Ethanol, 2-[[4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183320-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Desmethyl Erlotinib Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethyl Erlotinib Acetate, also known as OSI-420, is the principal and pharmacologically active metabolite of Erlotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This technical guide delineates the core mechanism of action of this compound, its interaction with the EGFR signaling cascade, and its pharmacokinetic profile. The document provides a comprehensive overview supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways to serve as a resource for professionals in oncology research and drug development.
Introduction
Erlotinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer, targeting the epidermal growth factor receptor (EGFR). Upon administration, Erlotinib is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to its active metabolite, this compound (OSI-420)[1]. This metabolite is not merely a byproduct but a potent EGFR inhibitor in its own right, contributing significantly to the overall therapeutic efficacy of Erlotinib. Understanding the specific mechanism and characteristics of OSI-420 is paramount for optimizing treatment strategies and developing next-generation TKIs.
Mechanism of Action: Inhibition of EGFR Tyrosine Kinase
This compound functions as a reversible inhibitor of the EGFR tyrosine kinase. It competitively binds to the adenosine triphosphate (ATP) binding site within the intracellular domain of the EGFR. This action prevents the autophosphorylation of tyrosine residues on the receptor, a critical step in the activation of downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis[2][3].
Potency and Specificity
Multiple sources indicate that this compound and its parent drug, Erlotinib, are equipotent in their inhibition of EGFR. The half-maximal inhibitory concentration (IC50) for Erlotinib against human EGFR is 2 nM, and for the inhibition of EGFR autophosphorylation in tumor cells, it is 20 nM[2][3][4][5]. Given the equipotency, the inhibitory concentrations for this compound are considered to be in the same nanomolar range. This high potency allows for effective inhibition of EGFR signaling at clinically achievable concentrations.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative perspective with its parent compound, Erlotinib.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | IC50 Value | Reference(s) |
| Erlotinib/OSI-420 (equipotent) | Human EGFR | Cell-free kinase assay | 2 nM | [2][3][5] |
| Erlotinib/OSI-420 (equipotent) | EGFR Autophosphorylation | Intact tumor cell assay | 20 nM | [2][3] |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound (OSI-420) | Erlotinib | Reference(s) |
| Plasma Exposure (AUC) | 30% (range 12-59%) of Erlotinib | - | [2][3] |
| Clearance | >5-fold higher than Erlotinib | Mean clearance of 128 ml/min per m(2) | [2][3] |
| Half-life (t1/2) in Wistar rats | 11.96 ± 2.01 h | - | [6] |
| Cmax in human plasma (150 mg daily dose) | Variable, dependent on Erlotinib levels | ~1.39 µg/mL | [7] |
| AUC(0-∞) in human plasma (150 mg daily dose) | Variable, dependent on Erlotinib levels | - | [8] |
Signaling Pathways
This compound's inhibition of EGFR phosphorylation directly impacts major downstream signaling cascades crucial for tumor cell survival and proliferation. The two primary pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.
EGFR Downstream Signaling Pathways
Caption: EGFR signaling pathways and the inhibitory action of this compound.
Metabolism of Erlotinib to this compound
Caption: Metabolic conversion of Erlotinib to this compound.
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay (Generic Protocol)
This protocol provides a framework for determining the IC50 value of a test compound like this compound against EGFR kinase activity.
Objective: To measure the in vitro potency of this compound in inhibiting EGFR kinase activity.
Materials:
-
Recombinant human EGFR (active kinase domain)
-
This compound (test compound)
-
ATP (Adenosine 5'-triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
96-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle (DMSO as control) to the wells of a 96-well plate.
-
Prepare a master mix containing the EGFR enzyme and the peptide substrate in the kinase assay buffer. Add 10 µL of this master mix to each well.
-
-
Initiation of Kinase Reaction: Add 10 µL of ATP solution (in kinase assay buffer) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Kinase Assay
Caption: A generalized workflow for an in vitro EGFR kinase inhibition assay.
Conclusion
This compound (OSI-420) is a critical contributor to the therapeutic effects of Erlotinib. Its equipotent and potent inhibition of the EGFR tyrosine kinase at nanomolar concentrations effectively blocks the downstream MAPK/ERK and PI3K/Akt/mTOR signaling pathways, which are fundamental to tumor cell proliferation and survival. The distinct pharmacokinetic profile of OSI-420, characterized by a higher clearance rate than its parent compound, is an important consideration in understanding the overall clinical activity of Erlotinib. This technical guide provides a foundational understanding of the core mechanism of this compound, intended to aid researchers and drug development professionals in the ongoing efforts to combat cancers driven by aberrant EGFR signaling.
References
- 1. ClinPGx [clinpgx.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Erlotinib | CP358774 | EGFR inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Population pharmacokinetics/pharmacodynamics of erlotinib and pharmacogenomic analysis of plasma and cerebrospinal fluid drug concentrations in Japanese patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of Desmethyl Erlotinib Acetate
An In-Depth Technical Guide to the Biological Activity of Desmethyl Erlotinib
Abstract
Desmethyl erlotinib, also known as OSI-420, is the principal and pharmacologically active metabolite of erlotinib, a widely used epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] This document provides a comprehensive technical overview of the biological activity of desmethyl erlotinib, focusing on its mechanism of action, quantitative inhibitory data, pharmacokinetic profile, and the experimental methodologies used for its characterization. This guide is intended for researchers, scientists, and professionals involved in oncology drug development and molecular pharmacology.
Mechanism of Action: EGFR Tyrosine Kinase Inhibition
Desmethyl erlotinib functions as a potent, reversible inhibitor of the EGFR tyrosine kinase.[4][5] Similar to its parent compound erlotinib, it selectively targets the intracellular ATP-binding site of the EGFR.[3][6] This competitive inhibition prevents EGFR autophosphorylation, a critical step in the activation of downstream signaling cascades that are pivotal for tumor cell proliferation, survival, and metastasis.[3][7]
By blocking EGFR activation, desmethyl erlotinib effectively attenuates key signaling pathways, including the Ras/ERK/MAPK and PI3K/Akt/mTOR axes.[6] The inhibition of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis in EGFR-dependent tumor cells.[6][7] Erlotinib and its active metabolite, desmethyl erlotinib, are particularly effective against non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene.[6][8][9]
Quantitative Biological Activity
Desmethyl erlotinib (OSI-420) is considered to be equipotent with its parent drug, erlotinib.[2] The primary measure of its inhibitory activity is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of the EGFR enzyme by 50%.
| Parameter | Analyte | Value | Target | Notes |
| IC50 | Desmethyl Erlotinib (OSI-420) HCl | 2 nM | EGFR Tyrosine Kinase | In vitro cell-free assay.[2][10] |
| IC50 | Erlotinib (Parent Drug) | 2 nM | EGFR Tyrosine Kinase | For comparison; demonstrates equipotency.[1][2][10] |
| Effective Concentration | Erlotinib + OSI-420 | >20 nM (7.9 ng/mL) | EGFR Inhibition in Intact Tumor Cells | Combined concentrations in CSF exceeded this threshold.[2] |
Pharmacokinetics and Metabolism
Erlotinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A1 and CYP1A2.[3] The principal metabolic pathway is O-demethylation of one of the two methoxyethyl side chains, resulting in the formation of the active metabolite desmethyl erlotinib (OSI-420).[3][11]
Pharmacokinetic studies have characterized the behavior of desmethyl erlotinib in plasma. While it is a major metabolite, its systemic exposure is lower than that of the parent drug due to significantly higher clearance.
| Parameter | Analyte | Value | Species | Notes |
| Plasma Exposure (AUC) | OSI-420 | 30% of Erlotinib (range: 12-59%) | Human | Demonstrates lower systemic exposure than the parent drug.[2] |
| Clearance | OSI-420 | >5-fold higher than Erlotinib | Human | Indicates rapid elimination from the body.[2] |
| Half-life (t½) | Desmethyl Erlotinib | 11.96 ± 2.01 hours | Wistar Rats | Data from a preclinical pharmacokinetic study.[4][5] |
Experimental Protocols
The determination of EGFR kinase inhibitory activity is a fundamental experiment for characterizing compounds like desmethyl erlotinib. Below is a detailed methodology based on a standard in vitro kinase assay.[2]
EGFR Kinase Inhibition Assay
-
Plate Preparation: 96-well microtiter plates are coated overnight at 37°C with a solution of 0.25 mg/mL Poly(Glu, Tyr) 4:1 (PGT), which serves as the substrate for the kinase. Excess PGT is aspirated, and plates are washed three times with a wash buffer (e.g., PBS with 0.1% Tween 20).
-
Compound Preparation: Desmethyl erlotinib is serially diluted in DMSO to create a range of test concentrations. These solutions are added to the wells to achieve a final DMSO concentration of approximately 2.5%.
-
Kinase Reaction: The kinase reaction is initiated by adding a 50 µL reaction mixture to each well. The mixture contains:
-
50 mM HEPES buffer (pH 7.3)
-
125 mM NaCl
-
24 mM MgCl₂
-
0.1 mM Sodium Orthovanadate
-
20 µM ATP
-
1.6 µg/mL Epidermal Growth Factor (EGF)
-
15 ng affinity-purified human EGFR
-
-
Incubation: The plate is incubated for 8-10 minutes at room temperature with constant shaking to allow the phosphorylation reaction to proceed.
-
Detection: The reaction is stopped, and the level of substrate phosphorylation is quantified. This is typically achieved using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chromogenic substrate.
-
Data Analysis: Absorbance is measured at 450 nm. The results are plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value is calculated using a suitable nonlinear regression model.
References
- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Chronopharmacology and Mechanism of Antitumor Effect of Erlotinib in Lewis Tumor-Bearing Mice | PLOS One [journals.plos.org]
- 8. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
Desmethyl Erlotinib Acetate (OSI-420): An In-Depth Technical Guide on the Active Metabolite of Erlotinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erlotinib, an orally available small molecule, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It is a widely used therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[2] Upon administration, erlotinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP1A2.[3][4] One of the major metabolites formed is Desmethyl Erlotinib, also known as OSI-420.[1] This document provides a comprehensive technical overview of Desmethyl Erlotinib Acetate (OSI-420) as an active metabolite of Erlotinib, focusing on its pharmacological activity, metabolic pathways, and relevant experimental methodologies.
Core Concept: Bioactivation of Erlotinib to an Equipotent Metabolite
The biotransformation of Erlotinib to OSI-420 is a critical aspect of its pharmacology. OSI-420 is not an inactive byproduct but rather an active metabolite that retains significant biological activity.[1] Multiple studies have established that OSI-420 is equipotent to its parent compound, Erlotinib, in inhibiting EGFR tyrosine kinase activity.[5] This bioactivation contributes to the overall therapeutic effect of Erlotinib.
Data Presentation: Comparative Analysis of Erlotinib and OSI-420
While many sources state that Erlotinib and OSI-420 are equipotent, direct side-by-side comparative studies with IC50 values against a wide range of cell lines are not extensively published. The following tables summarize the available quantitative data for Erlotinib and the established equipotency of OSI-420.
Table 1: In Vitro Inhibitory Activity of Erlotinib against EGFR
| Compound | Assay Type | Target | IC50 (nM) |
| Erlotinib | Kinase Assay | EGFR | 2[5] |
| OSI-420 | Kinase Assay | EGFR | Stated to be equipotent to Erlotinib[5] |
Table 2: In Vitro Cytotoxicity of Erlotinib against Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Mutation Status | Erlotinib IC50 (µM) | Reference |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 0.007 | [6] |
| H3255 | Non-Small Cell Lung Cancer | L858R | 0.012 | [6] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | >10 | [7] |
| KYSE410 | Esophageal Squamous Cell Carcinoma | Not Specified | 5.00 ± 0.46 | [7] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | Not Specified | 7.60 ± 0.51 | [7] |
| H1650 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 14.00 ± 1.19 | [7] |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 11.81 ± 1.02 | [7] |
Note: OSI-420 is reported to be equipotent to Erlotinib, and therefore similar IC50 values are expected.
Signaling Pathways
Erlotinib Metabolism
Erlotinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor, followed by CYP1A2.[3][4] The O-demethylation of Erlotinib at the 6-position of the quinazoline ring results in the formation of Desmethyl Erlotinib (OSI-420). Further metabolism of both Erlotinib and OSI-420 can occur through various pathways, including oxidation and glucuronidation.
EGFR Signaling Pathway Inhibition
Erlotinib and its active metabolite, OSI-420, exert their therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding site of the EGFR, they prevent its autophosphorylation, which is a critical step in the activation of downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways. Inhibition of these pathways ultimately leads to decreased cell proliferation and survival.
Experimental Protocols
In Vitro Metabolism of Erlotinib in Human Liver Microsomes
Objective: To determine the metabolic profile of Erlotinib and the formation of OSI-420 in a human liver microsomal system.
Materials:
-
Erlotinib
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Erlotinib in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL final concentration) in phosphate buffer at 37°C for 5 minutes.
-
Add Erlotinib to the incubation mixture to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new tube and analyze by LC-MS/MS for the presence of Erlotinib and its metabolites, including OSI-420.
Data Analysis:
-
Monitor the disappearance of the parent drug (Erlotinib) and the formation of metabolites (OSI-420) over time.
-
Quantify the concentrations using a standard curve prepared for each analyte.
HPLC-MS/MS Quantification of Erlotinib and OSI-420 in Plasma
Objective: To accurately quantify the concentrations of Erlotinib and OSI-420 in plasma samples for pharmacokinetic studies.
Materials:
-
Plasma samples
-
Erlotinib and OSI-420 analytical standards
-
Internal standard (e.g., deuterated Erlotinib)
-
Acetonitrile
-
Formic acid
-
HPLC column (e.g., C18)
-
Tandem mass spectrometer
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the HPLC system.
-
Separate the analytes using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Erlotinib, OSI-420, and the internal standard should be used.
-
Data Analysis:
-
Construct calibration curves for Erlotinib and OSI-420 using standards of known concentrations.
-
Calculate the concentrations in the plasma samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Erlotinib and OSI-420 on cancer cell lines and to calculate their IC50 values.
Materials:
-
Cancer cell line of interest (e.g., A549, PC-9)
-
Cell culture medium and supplements
-
Erlotinib and OSI-420
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of Erlotinib or OSI-420 for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound (OSI-420) is a pharmacologically active metabolite of Erlotinib that plays a significant role in its overall anti-cancer activity. Its equipotency to the parent compound highlights the importance of considering its formation and pharmacokinetics in drug development and clinical practice. The experimental protocols provided in this guide offer a framework for researchers to investigate the metabolism and activity of Erlotinib and OSI-420, contributing to a deeper understanding of their therapeutic effects. The visualization of the metabolic and signaling pathways provides a clear conceptual model for the mechanism of action of this important class of anti-cancer drugs.
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Comparison of the Efficacy of EGFR Tyrosine Kinase Inhibitors Erlotinib and Low-dose Osimertinib on a PC-9-GFP EGFR Mutant Non-small-cell Lung Cancer Growing in the Brain of Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
The Role of Desmethyl Erlotinib (OSI-420) in the EGFR Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethyl Erlotinib, also known as OSI-420, is the principal active metabolite of Erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This technical guide provides an in-depth analysis of the role of Desmethyl Erlotinib in the EGFR signaling pathway. It covers its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and a visual representation of the signaling cascade and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the fields of oncology, signal transduction, and drug development.
Introduction to EGFR and the Erlotinib Family
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a critical role in regulating cell proliferation, differentiation, and survival.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling pathways, primarily the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, which are crucial for normal cellular function.[2][3] However, dysregulation of EGFR signaling, through overexpression or activating mutations, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[4]
Erlotinib is a small-molecule tyrosine kinase inhibitor (TKI) that reversibly binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling.[3][5] Desmethyl Erlotinib (OSI-420) is the active O-desmethylated metabolite of Erlotinib and is considered to be equipotent to its parent compound in inhibiting EGFR.[6]
Mechanism of Action of Desmethyl Erlotinib (OSI-420)
Desmethyl Erlotinib (OSI-420) exerts its inhibitory effect on the EGFR signaling pathway through competitive and reversible binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of EGFR.[5] By occupying this site, OSI-420 prevents the binding of ATP, which is essential for the autophosphorylation of the receptor. This inhibition of autophosphorylation blocks the recruitment and activation of downstream signaling proteins, leading to the suppression of pro-survival and proliferative signals.[3]
The primary downstream signaling cascades affected by OSI-420-mediated EGFR inhibition are:
-
The Ras/Raf/MAPK Pathway: Inhibition of EGFR phosphorylation prevents the recruitment of adaptor proteins like Grb2, which in turn blocks the activation of Ras and the subsequent MAP kinase cascade (Raf-MEK-ERK). This pathway is centrally involved in cell proliferation.[2][3]
-
The PI3K/Akt Pathway: EGFR inhibition also prevents the activation of phosphatidylinositol 3-kinase (PI3K) and its downstream effector Akt. The PI3K/Akt pathway is a major regulator of cell survival and apoptosis.[2][7]
The net effect of these actions is the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.[8]
Quantitative Data
The inhibitory potency of Desmethyl Erlotinib (OSI-420) against EGFR has been quantified in various studies. The following tables summarize the key quantitative data available.
| Compound | Target | IC50 (in vitro kinase assay) | Reference |
| Desmethyl Erlotinib (OSI-420) | EGFR | 2 nM | [6] |
| Erlotinib | EGFR | 2 nM | [6] |
| Pharmacokinetic Parameter | Value | Species | Reference |
| Terminal Half-Life (t1/2) | 5.2 h (for Erlotinib) | Non-human primate | [9] |
| OSI-420 Plasma Exposure (AUC) | 30% of Erlotinib | Non-human primate | [9] |
| OSI-420 Clearance | >5-fold higher than Erlotinib | Non-human primate | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of Desmethyl Erlotinib (OSI-420) on the EGFR signaling pathway.
In Vitro EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a synthetic substrate by recombinant human EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
96-well microplates
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (50 mM HEPES pH 7.3, 125 mM NaCl, 24 mM MgCl2, 0.1 mM Sodium Orthovanadate)
-
ATP solution (20 µM)
-
Desmethyl Erlotinib (OSI-420) stock solution (in DMSO)
-
Wash buffer (PBS with 0.1% Tween-20)
-
Blocking buffer (Wash buffer with 1% BSA)
-
HRP-conjugated anti-phosphotyrosine antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat 96-well plates with 100 µL/well of 0.25 mg/mL Poly(Glu, Tyr) 4:1 substrate in PBS and incubate overnight at 37°C.
-
Washing: Remove excess substrate and wash the plate three times with wash buffer.
-
Compound Addition: Prepare serial dilutions of Desmethyl Erlotinib (OSI-420) in kinase buffer. Add 50 µL of the diluted compound or vehicle control (DMSO) to the wells.
-
Enzyme Addition: Add 15 ng of recombinant EGFR kinase to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 20 µM ATP. Incubate for 8 minutes at room temperature with constant shaking.[6]
-
Termination: Terminate the reaction by aspirating the reaction mixture and washing four times with wash buffer.[6]
-
Antibody Incubation: Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate and incubate in the dark. Stop the reaction with 100 µL of stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Desmethyl Erlotinib (OSI-420) compared to the vehicle control and determine the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
This protocol is used to assess the effect of Desmethyl Erlotinib (OSI-420) on the phosphorylation of EGFR in whole cells.
Materials:
-
Cancer cell line with high EGFR expression (e.g., A-431)
-
Cell culture medium and supplements
-
Desmethyl Erlotinib (OSI-420)
-
EGF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture A-431 cells to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with varying concentrations of Desmethyl Erlotinib (OSI-420) for 1 hour.[8]
-
Stimulation: Stimulate the cells with 100 ng/mL of EGF for 5 minutes.[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR and a loading control (e.g., β-actin).
Visualizing the Role of Desmethyl Erlotinib (OSI-420)
The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway, the mechanism of inhibition by Desmethyl Erlotinib (OSI-420), and a typical experimental workflow.
Caption: EGFR signaling pathway and inhibition by Desmethyl Erlotinib (OSI-420).
Caption: Experimental workflow for assessing EGFR inhibition.
Conclusion
Desmethyl Erlotinib (OSI-420), the active metabolite of Erlotinib, is a potent inhibitor of the EGFR signaling pathway. Its mechanism of action, centered on the competitive inhibition of ATP binding to the EGFR tyrosine kinase domain, leads to the effective blockade of downstream pro-proliferative and pro-survival signals. The equipotency of OSI-420 with its parent compound, Erlotinib, underscores its significance in the therapeutic efficacy observed in patients. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of EGFR inhibitors. A thorough understanding of the molecular interactions and cellular consequences of EGFR inhibition by compounds like Desmethyl Erlotinib is paramount for the advancement of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. SMPDB [smpdb.ca]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Erlotinib-mediated Inhibition of EGFR Signaling Induces Metabolic Oxidative Stress through NOX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Erlotinib | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 9. The plasma and cerebrospinal fluid pharmacokinetics of erlotinib and its active metabolite (OSI-420) after intravenous administration of erlotinib in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Desmethyl Erlotinib Acetate: A Technical Guide to its Application as a Click Chemistry Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Desmethyl Erlotinib Acetate's function as a click chemistry reagent. Desmethyl Erlotinib, an active metabolite of the epidermal growth factor receptor (EGFR) inhibitor Erlotinib, possesses a terminal alkyne group, rendering it a valuable tool for bioconjugation and drug development research through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This document details the underlying mechanism of action of Erlotinib, outlines experimental protocols for utilizing Desmethyl Erlotinib in click chemistry, and presents relevant data for researchers in the field.
Introduction: The Role of Click Chemistry in Drug Development
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide.[1] In drug development, click chemistry provides a powerful method for creating diverse libraries of compounds, synthesizing antibody-drug conjugates, and developing targeted drug delivery systems.
Desmethyl Erlotinib, also known as OSI-420, is an active metabolite of Erlotinib, a potent EGFR tyrosine kinase inhibitor.[1][2] The presence of a terminal alkyne group in its structure makes Desmethyl Erlotinib a readily available and highly specific reagent for click chemistry applications.[1][2] This allows for the conjugation of Desmethyl Erlotinib to a variety of molecules, including fluorescent dyes, biotin, and larger biomolecules, to study its biological activity, develop targeted therapies, and create novel diagnostic tools.
Erlotinib's Mechanism of Action and the EGFR Signaling Pathway
Erlotinib functions as a reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3] EGFR is a transmembrane protein that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[4] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5][6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Erlotinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking the downstream signaling cascades, ultimately leading to decreased tumor cell proliferation and increased apoptosis.[3][6][7]
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway and the inhibitory action of Desmethyl Erlotinib conjugates.
Quantitative Data for Desmethyl Erlotinib
While specific quantitative data for the click reaction kinetics and yields of this compound are not extensively available in the public domain, the following table summarizes key properties of the parent compound, Desmethyl Erlotinib (OSI-420). This information is crucial for designing and executing experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₁N₃O₄ | [8] |
| Molecular Weight | 379.41 g/mol | [8] |
| Purity | >99% (commercially available) | [8] |
| Solubility | ≥ 2.08 mg/mL in DMSO | [2] |
| Storage (Stock Solution) | -80°C for 6 months, -20°C for 1 month | [1][2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of an alkyne-modified Erlotinib derivative and a general protocol for its use in a copper-catalyzed click chemistry reaction.
Synthesis of an Alkyne-Modified Erlotinib Derivative
This protocol is adapted from a general method for synthesizing Erlotinib derivatives and can be applied to produce Desmethyl Erlotinib with a reactive alkyne group.
Materials:
-
Appropriate precursor for Desmethyl Erlotinib synthesis
-
3-ethynylaniline
-
Isopropanol
-
Pyridine
-
Copper(I) iodide (CuI)
-
Azide-containing molecule of interest
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
The synthesis of the quinazolone derivative of Desmethyl Erlotinib is achieved through a reaction with 3-ethynylaniline in the presence of pyridine as a catalyst in an isopropanol environment.
-
The resulting alkyne-modified Desmethyl Erlotinib is then purified using standard techniques such as column chromatography.
-
For the click reaction, the purified Desmethyl Erlotinib derivative is reacted with an azide-containing compound in the presence of a copper(I) catalyst. A study on Erlotinib derivatives used Copper(I) iodide (CuI) as the catalyst at 80°C.[7]
-
The final clicked product is purified to remove any unreacted starting materials and catalyst.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the bioconjugation of an alkyne-containing molecule, such as Desmethyl Erlotinib, with an azide-containing molecule.
Materials:
-
Alkyne-modified Desmethyl Erlotinib
-
Azide-containing molecule (e.g., fluorescent dye azide, biotin azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (reducing agent)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand
-
Appropriate solvent (e.g., DMSO, water, or a mixture)
Procedure:
-
Prepare stock solutions of all reagents in the appropriate solvent.
-
In a reaction vessel, combine the alkyne-modified Desmethyl Erlotinib and the azide-containing molecule.
-
Add the copper(II) sulfate solution.
-
Add the stabilizing ligand (THPTA or TBTA) solution. The ligand helps to stabilize the Cu(I) oxidation state and improves reaction efficiency.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by an appropriate analytical method (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture can be purified using methods such as column chromatography or HPLC to isolate the desired triazole conjugate.
Experimental and Logical Workflow Diagrams
Synthesis and Click Chemistry Workflowdot
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Topics (Click Chemistry) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
Pharmacokinetic Profile of Desmethyl Erlotinib Acetate in Rat Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties of Desmethyl Erlotinib Acetate (OSI-420), the primary active metabolite of the tyrosine kinase inhibitor Erlotinib, in rat models. The following sections detail quantitative pharmacokinetic data, experimental methodologies, and relevant biological pathways to support further research and development in this area.
Core Pharmacokinetic Parameters of Desmethyl Erlotinib (OSI-420) in Rats
The pharmacokinetic profile of Desmethyl Erlotinib (OSI-420) has been characterized in Sprague-Dawley rats following oral administration of Erlotinib. The key parameters are summarized below.
Table 1: Plasma Pharmacokinetic Parameters of Desmethyl Erlotinib (OSI-420) in Male Sprague-Dawley Rats
| Parameter | Control Group (Normal Saline) |
| Cmax (ng/mL) | 455.32 ± 67.24 |
| AUC(0-∞) (ng·h/mL) | 4875.29 ± 733.41 |
| CLz/F (L/h/kg) | 3.15 ± 0.48 |
Data represents mean ± standard deviation. These parameters were determined following a single oral administration of 15 mg/kg Erlotinib.[1]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of pharmacokinetic studies. The following protocol outlines the key steps involved in determining the pharmacokinetic profile of Desmethyl Erlotinib in rats.
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats.[1]
-
Housing: Animals are typically housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, and provided with standard chow and water ad libitum.
-
Dosing: A single oral dose of 15 mg/kg of Erlotinib is administered to the rats.[1]
Sample Collection and Analysis
-
Blood Sampling: Blood samples are collected from the rats at predetermined time points post-administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Analytical Method: The concentration of Desmethyl Erlotinib (OSI-420) in the plasma samples is quantified using a validated Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[1]
Pharmacokinetic Analysis
-
The plasma concentration-time data for Desmethyl Erlotinib is analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters, including Cmax, AUC, and clearance (CLz/F).[1]
Metabolic Pathway and Experimental Workflow
Visualizing the metabolic conversion of Erlotinib and the typical workflow of a pharmacokinetic study can provide a clearer understanding of the processes involved.
The metabolism of Erlotinib to its active metabolite, Desmethyl Erlotinib (OSI-420), is primarily mediated by cytochrome P450 enzymes, with CYP3A4, CYP3A5, and CYP1A1 playing the most significant roles.[2] This biotransformation occurs through O-demethylation.[3]
The workflow for a typical pharmacokinetic study in rats involves several key stages, from animal acclimatization to the final analysis and reporting of pharmacokinetic parameters.[1][4][5] This systematic process ensures the generation of reliable and reproducible data.
References
- 1. e-century.us [e-century.us]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. optibrium.com [optibrium.com]
The Unseen Players: A Technical Guide to the Therapeutic Potential of Erlotinib Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1] While the therapeutic efficacy of the parent drug is well-established, a comprehensive understanding of its metabolites is crucial for optimizing treatment strategies, predicting patient outcomes, and overcoming drug resistance. This technical guide provides an in-depth exploration of the therapeutic potential of erlotinib metabolites, focusing on their pharmacological activity, pharmacokinetic profiles, and the intricate signaling pathways they modulate. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary tools to further investigate these "unseen players" in erlotinib's clinical activity.
Introduction: Beyond the Parent Drug
Erlotinib's mechanism of action involves the reversible inhibition of the EGFR tyrosine kinase domain, thereby blocking downstream signaling cascades that promote tumor cell proliferation and survival.[2][3] However, erlotinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, leading to the formation of several metabolites.[3][4] The most significant of these is O-desmethyl-erlotinib, also known as OSI-420, which has demonstrated pharmacological activity comparable to the parent compound.[3][4][5] Understanding the contribution of this and other metabolites to the overall clinical efficacy and potential for toxicity is a critical area of research. This guide delves into the known metabolites of erlotinib, their biochemical properties, and their impact on the EGFR signaling network.
Erlotinib Metabolism and Key Metabolites
Erlotinib is primarily metabolized by hepatic CYP3A4, with minor contributions from CYP1A1, CYP1A2, and CYP3A5.[3][4] The main biotransformation pathway is O-demethylation, resulting in the active metabolite OSI-420.[5] Other metabolic pathways include oxidation and hydroxylation.[5]
Data Presentation: Pharmacokinetic and Pharmacodynamic Properties
The following tables summarize key quantitative data for erlotinib and its primary active metabolite, OSI-420.
| Compound | Description | Enzymes Involved | Pharmacological Activity |
| Erlotinib | Parent Drug | CYP3A4, CYP1A1, CYP1A2, CYP3A5 | Potent EGFR Tyrosine Kinase Inhibitor |
| OSI-420 (M14) | O-desmethyl-erlotinib | CYP3A4, CYP1A1, CYP1A2 | Active, comparable to Erlotinib |
| M11 | Carboxylic acid derivative | - | Inactive |
| M6 | Carboxylic acid derivative | - | Inactive |
| M16 | Aromatic hydroxylation product | - | Inactive |
Table 1: Major Metabolites of Erlotinib and their Characteristics [5]
| Compound | Parameter | Value | Matrix | Reference |
| Erlotinib | IC50 (EGFR Kinase) | 2 nM | In vitro kinase assay | [6] |
| Erlotinib | IC50 (Cell-based) | ~30 nM | PC9 cells | [7] |
| OSI-420 | Concentration | ~10% of Erlotinib | Human Plasma | [4] |
| Erlotinib | Cmax (150 mg dose) | 1,774 ± 568 ng/mL | Human Plasma | [8] |
| OSI-420 | Cmax (150 mg dose) | 149 ± 68 ng/mL | Human Plasma | [8] |
| Erlotinib | AUC (150 mg dose) | 29,493 ± 13,327 ng·h/mL | Human Plasma | [8] |
| OSI-420 | AUC (150 mg dose) | 3,189 ± 2,059 ng·h/mL | Human Plasma | [8] |
| Erlotinib | Half-life | 36.2 hours | Human Plasma | [9] |
Table 2: Quantitative Pharmacokinetic and Pharmacodynamic Data for Erlotinib and OSI-420
Signaling Pathways Modulated by Erlotinib and its Metabolites
Erlotinib and its active metabolite OSI-420 exert their therapeutic effects by inhibiting the EGFR signaling cascade. This inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream pathways critical for cancer cell survival and proliferation, namely the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways.[10]
Mechanisms of acquired resistance to erlotinib often involve bypassing the EGFR blockade. This can occur through secondary mutations in EGFR (e.g., T790M), amplification of other receptor tyrosine kinases like MET, or activation of downstream signaling components.[11] The role of erlotinib metabolites in these resistance mechanisms is an area of active investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the therapeutic potential of erlotinib metabolites.
Quantification of Erlotinib and its Metabolites by LC-MS/MS
This protocol describes a validated method for the simultaneous quantification of erlotinib and its metabolites in human plasma.[4]
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add an internal standard (e.g., deuterated erlotinib).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: XBridge BEH C18, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the analytes.
-
Flow Rate: 0.7 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for erlotinib and each metabolite.
-
In Vitro Cell Viability (MTT) Assay
This assay determines the cytotoxic effects of erlotinib metabolites on cancer cell lines.[12][13]
-
Cell Culture:
-
Seed cancer cells (e.g., A549, HCC827) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of the erlotinib metabolite in culture medium.
-
Replace the medium in the wells with the metabolite-containing medium.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Western Blot for EGFR Phosphorylation
This protocol assesses the inhibitory effect of erlotinib metabolites on EGFR activation.[14][15]
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency in 6-well plates.
-
Treat cells with the erlotinib metabolite for the desired time.
-
Stimulate with EGF (100 ng/mL) for 10 minutes before lysis.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect bands using an ECL substrate and an imaging system.
-
Normalize the phospho-EGFR signal to the total EGFR signal.
-
Therapeutic Potential and Future Directions
The active metabolite OSI-420 likely contributes significantly to the overall therapeutic effect of erlotinib. Its comparable in vitro activity and substantial plasma concentrations suggest that it should be considered in pharmacokinetic-pharmacodynamic (PK-PD) modeling and therapeutic drug monitoring. Further research is warranted to explore the following:
-
Activity of Minor Metabolites: The biological activities of other erlotinib metabolites are largely unknown. A systematic evaluation of their potential anti-cancer effects or off-target toxicities is needed.
-
Role in Drug Resistance: Investigating whether specific metabolic profiles are associated with the development of resistance to erlotinib could lead to the identification of predictive biomarkers.
-
Personalized Medicine: Understanding inter-individual variability in erlotinib metabolism, potentially influenced by genetic polymorphisms in CYP enzymes, could enable personalized dosing strategies to maximize efficacy and minimize toxicity.
Conclusion
The metabolites of erlotinib, particularly the active metabolite OSI-420, are not merely byproducts but active participants in the drug's therapeutic profile. A deeper understanding of their pharmacology is essential for the continued development and optimization of EGFR-targeted therapies. The data and protocols presented in this guide provide a framework for researchers to further elucidate the therapeutic potential of these often-overlooked molecules, ultimately contributing to improved outcomes for cancer patients.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of erlotinib and its active metabolite OSI-420 in patients with non-small cell lung cancer and chronic renal failure who are undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erlotinib Resistance in Lung Cancer: Current Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Quantitative Analysis of Desmethyl Erlotinib (OSI-420) Using LC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of Desmethyl Erlotinib (OSI-420), the primary active metabolite of the epidermal growth factor receptor (EGFR) inhibitor Erlotinib, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are presented. Additionally, this guide includes a summary of quantitative data and visual diagrams of the experimental workflow and the relevant biological pathway to facilitate a deeper understanding of the analytical method and the compound's context in drug metabolism and signaling.
Introduction
Erlotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[1] It functions by reversibly binding to the ATP-binding site of EGFR, thereby inhibiting autophosphorylation and downstream signaling cascades associated with cell proliferation and growth.[2][3] Erlotinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the main contributor, to its active metabolite, O-desmethyl erlotinib (OSI-420).[1][2] OSI-420 is pharmacologically active and contributes to the overall therapeutic effect and potential toxicity of Erlotinib.[2][4] Therefore, accurate quantification of both Erlotinib and its metabolite OSI-420 in biological matrices is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[3][5] LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical methods.[6][7]
Pharmacokinetics and Metabolism of Erlotinib
Following oral administration, Erlotinib is absorbed and widely distributed in the body.[2] It is extensively metabolized, with less than 2% of the drug excreted unchanged.[8][9] The primary route of elimination is through metabolism, mainly by O-demethylation to form OSI-420.[2][8] Both Erlotinib and OSI-420 have a half-life that allows for once-daily dosing.[1][10] The exposure to OSI-420 in plasma is approximately 30% of that of the parent drug, Erlotinib.[4]
Erlotinib Signaling Pathway
Erlotinib targets the epidermal growth factor receptor (EGFR), a key player in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting EGFR, Erlotinib blocks downstream signaling, which can lead to the inhibition of tumor growth.
Quantitative Analysis Data
The following table summarizes the key parameters for the quantitative analysis of Desmethyl Erlotinib (OSI-420) using a validated LC-MS/MS method.[3][6]
| Parameter | Value | Reference |
| Analyte | Desmethyl Erlotinib (OSI-420) | [3] |
| Internal Standard | 4-Methyl Erlotinib (OSI-597) | [6] |
| Matrix | Human Plasma | [3][6] |
| Linearity Range | 0.5 - 500 ng/mL | [3][6] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [3] |
| Accuracy | < 14% (17% at LLOQ) | [6] |
| Precision (%RSD) | < 14% (17% at LLOQ) | [6] |
| Extraction Recovery | > 99% | [3] |
Experimental Protocols
Sample Preparation: Protein Precipitation[3][6]
-
To 50 µL of plasma sample, add 200 µL of cold methanol containing the internal standard (e.g., 4-Methyl Erlotinib at a concentration of 12.5 ng/mL).
-
Vortex the mixture to precipitate the plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3][6]
-
LC System: Waters Acquity UPLC or equivalent
-
Column: BEH XBridge C18 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of acetonitrile and 5 mM ammonium acetate.
-
Flow Rate: 0.7 mL/min
-
Mass Spectrometer: Waters Xevo triple quadrupole mass spectrometer or equivalent
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Total Run Time: Approximately 7 minutes
Mass Spectrometer Parameters: [3]
| Parameter | Setting |
| Source Temperature | 150°C |
| Desolvation Temperature | 600°C |
| Cone Gas Flow | 24 L/Hr |
| Desolvation Gas Flow | 990 L/Hr |
| Collision Gas | Argon |
| Collision Gas Flow | 0.14 mL/min |
MRM Transitions (Example):
-
Desmethyl Erlotinib (OSI-420): Specific precursor and product ion m/z values would be determined during method development.
-
4-Methyl Erlotinib (OSI-597 - Internal Standard): Specific precursor and product ion m/z values would be determined during method development.
Experimental Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of Desmethyl Erlotinib in plasma samples.
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantitative determination of Desmethyl Erlotinib (OSI-420) in human plasma. This methodology is well-suited for therapeutic drug monitoring and pharmacokinetic studies, enabling a better understanding of Erlotinib's metabolism and its contribution to clinical outcomes. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug development and clinical pharmacology.
References
- 1. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. diva-portal.org [diva-portal.org]
- 4. selleckchem.com [selleckchem.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Note: A Stability-Indicating HPLC Method for the Simultaneous Determination of Erlotinib and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of Erlotinib and its major metabolites, including the active metabolite O-desmethyl Erlotinib (OSI-420). The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and quality control of Erlotinib in pharmaceutical formulations. The protocol has been validated according to ICH guidelines and is demonstrated to be specific, accurate, precise, and linear over a relevant concentration range. Additionally, forced degradation studies were conducted to establish the stability-indicating nature of the method.
Introduction
Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of various cancers, including non-small cell lung cancer and pancreatic cancer.[1] Erlotinib reversibly binds to the ATP-binding site of the EGFR, inhibiting its autophosphorylation and downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for tumor cell proliferation and survival.[2][3] The metabolism of Erlotinib is extensive, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of several metabolites.[3] The major active metabolite is O-desmethyl Erlotinib (OSI-420), which also exhibits pharmacological activity.[3] Therefore, a reliable analytical method for the simultaneous determination of Erlotinib and its key metabolites is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This application note provides a detailed protocol for a validated stability-indicating HPLC method suitable for these purposes.
Signaling Pathway of Erlotinib
Caption: Erlotinib's Inhibition of EGFR Signaling.
Experimental Protocols
Materials and Reagents
-
Erlotinib Hydrochloride reference standard
-
OSI-420 (O-desmethyl Erlotinib) reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (HPLC grade/Milli-Q)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector is suitable for this method. For higher sensitivity and specificity, particularly for biological samples, an LC-MS/MS system is recommended.[4][5]
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., 10 mM ammonium formate, pH 4.0) and an organic modifier (e.g., acetonitrile).[6] A common starting point is a ratio of 50:50 (v/v).[7] |
| Flow Rate | 1.0 mL/min[6][8] |
| Injection Volume | 20 µL[6] |
| Column Temperature | Ambient or controlled at 30°C[7] |
| Detection Wavelength | 248 nm for UV/PDA detection[7] |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Erlotinib and its metabolite reference standards in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Pharmaceutical Dosage Forms)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Erlotinib and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 25 mL with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a suitable concentration for HPLC analysis.
Method Validation
The analytical method should be validated according to ICH guidelines, including the parameters summarized in the table below.
Table 2: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Results |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | Dependent on application | 1 - 100 |
| Precision (%RSD) | Intraday: ≤ 2%, Interday: ≤ 2% | Intraday: < 1.5%, Interday: < 1.8% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Limit of Detection (LOD) (µg/mL) | Signal-to-noise ratio of 3:1 | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-noise ratio of 10:1 | 0.3 |
| Specificity | No interference from placebo, impurities, or degradation products at the retention time of the analyte. | Confirmed by forced degradation studies. |
| Robustness | Insignificant variation in results with small, deliberate changes in method parameters (e.g., pH, mobile phase composition, flow rate). | %RSD < 2% for all variations. |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on a sample of Erlotinib.
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 80°C for 2 hours.[8]
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 80°C for 2 hours.[8]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.[8]
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug and its metabolites.
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Observations |
| Acidic (0.1 N HCl) | Variable | Significant degradation observed in some studies.[8] |
| Alkaline (0.1 N NaOH) | Variable | Significant degradation observed in some studies.[8] |
| Oxidative (3% H₂O₂) | Variable | Significant degradation observed in some studies.[8] |
| Thermal (105°C) | Stable | Generally found to be stable. |
| Photolytic (UV light) | Variable | Degradation observed under photolytic stress.[8] |
Experimental Workflow
Caption: HPLC Method Development Workflow.
Conclusion
This application note provides a comprehensive and detailed protocol for the development and validation of a stability-indicating HPLC method for the simultaneous determination of Erlotinib and its metabolites. The presented method is accurate, precise, and robust, making it a valuable tool for researchers, scientists, and drug development professionals involved in the analysis of Erlotinib. The inclusion of forced degradation studies ensures the specificity of the method in the presence of degradation products, which is critical for stability testing and quality control.
References
- 1. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bioanalysis of erlotinib, its O-demethylated metabolites OSI-413 and OSI-420, and other metabolites by liquid chromatography-tandem mass spectrometry with additional ion mobility identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Bioanalysis of erlotinib, its O-demethylated metabolites OSI-413 and OSI-420, and other metabolites by liquid chromatography-tandem mass spectrometry with additional ion mobility identification [dspace.library.uu.nl]
- 5. A sensitive LC-MS/MS method to determine the concentrations of erlotinib and its active metabolite OSI-420 in BALB/c nude mice plasma simultaneously and its application to a pharmacokinetic study [jcps.bjmu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of RP-HPLC and UV method for erlotinib hydrochloride tablets - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-based Assays with Desmethyl Erlotinib Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl Erlotinib, also known as OSI-420, is the primary active metabolite of Erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] Erlotinib itself is a clinically approved targeted therapy for non-small cell lung cancer (NSCLC) and pancreatic cancer.[1] Desmethyl Erlotinib Acetate is a prodrug form that is expected to be converted to the active Desmethyl Erlotinib within the cell. As an EGFR inhibitor, Desmethyl Erlotinib blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intrinsic tyrosine kinase activity. This leads to autophosphorylation of specific tyrosine residues in the intracellular domain, creating docking sites for various signaling proteins and initiating downstream cascades that regulate cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. Desmethyl Erlotinib competitively inhibits the ATP binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[1]
Data Presentation
The inhibitory activity of Desmethyl Erlotinib is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. Desmethyl Erlotinib (OSI-420) and its parent drug, Erlotinib, are considered to be equipotent.[1] The following table summarizes the IC50 values of Erlotinib in various cancer cell lines, which can be considered indicative of the potency of Desmethyl Erlotinib.
| Cell Line | Cancer Type | IC50 (nM) |
| HNS | Head and Neck | 20 |
| DiFi | Colon | - |
| MDA-MB-468 | Breast | - |
| A549 | NSCLC | >20,000 |
| H322 | NSCLC | >20,000 |
| H3255 | NSCLC | 29 |
| H358 | NSCLC | >20,000 |
| H1650 | NSCLC | >20,000 |
| H1975 | NSCLC | >20,000 |
| H1299 | NSCLC | >20,000 |
| H596 | NSCLC | >20,000 |
| AsPC-1 | Pancreatic | ~5,800 |
| BxPC-3 | Pancreatic | ~1,260 |
Note: The IC50 for DiFi and MDA-MB-468 cells was not explicitly provided in the search results, but Erlotinib potently inhibits EGFR activation in these cells. The IC50 values for pancreatic cancer cell lines were converted from micromolar to nanomolar.[1][4]
Experimental Protocols
Herein, we provide detailed protocols for three key cell-based assays to assess the biological activity of this compound: a cell viability assay, a western blot for target engagement, and an apoptosis assay.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials and Reagents:
-
Cancer cell line of interest (e.g., A549, H3255)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for dissolving the compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%. Replace the medium in the wells with 100 µL of medium containing different concentrations of the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for EGFR Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of EGFR, confirming target engagement.
Materials and Reagents:
-
Cancer cell line with high EGFR expression (e.g., A431)
-
Complete cell culture medium
-
Serum-free medium
-
This compound
-
EGF (Epidermal Growth Factor)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total EGFR
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates. When cells reach 70-80% confluency, starve them in serum-free medium for 24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total EGFR to normalize the phospho-EGFR signal.
Protocol 3: Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This assay quantifies the number of apoptotic cells following treatment with this compound.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[5][6][7][8]
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualization
Caption: EGFR signaling pathway and inhibition by this compound.
Caption: General workflow for evaluating this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Plasma Analysis of Erlotinib and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erlotinib, a potent tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of non-small cell lung cancer and pancreatic cancer.[1][2] Accurate quantification of Erlotinib and its metabolites in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the three primary sample preparation techniques used for the analysis of Erlotinib and its metabolites in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Metabolic Pathway of Erlotinib
Erlotinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4, with minor contributions from CYP3A5, CYP1A2, and CYP1A1.[3] The main metabolic pathways include O-demethylation of the two side chains, oxidation of the acetylene moiety, and hydroxylation of the aromatic ring.[4][5] The most significant active metabolite is OSI-420 (desmethyl-erlotinib), formed through O-demethylation.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
Application Note: Desmethyl Erlotinib Acetate as a Reference Standard in the Bioanalysis of Erlotinib
Introduction
Erlotinib is a potent, orally active tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2] It functions by reversibly binding to the ATP-binding site of the epidermal growth factor receptor (EGFR), thereby inhibiting its autophosphorylation and downstream signaling pathways crucial for tumor cell proliferation and survival.[2][3][4] The bioanalysis of Erlotinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy and minimize toxicity.
Erlotinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4, CYP1A1, and CYP1A2.[1][3] One of its major and pharmacologically active metabolites is O-desmethyl Erlotinib (OSI-420).[3][5] Accurate quantification of both the parent drug and its active metabolites is critical for a comprehensive understanding of its disposition and clinical effect. Desmethyl Erlotinib Acetate serves as a stable precursor and convenient certified reference material for the in-situ generation of Desmethyl Erlotinib, the active metabolite, for use in bioanalytical applications. This application note provides a detailed protocol for the use of this compound as a reference standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of Erlotinib and its major metabolite in human plasma.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of the reference standard is fundamental for the development of a robust bioanalytical method.
| Property | Desmethyl Erlotinib (OSI-420, Free Base) | Erlotinib |
| Chemical Structure | ||
| Molecular Formula | C21H21N3O3 | C22H23N3O4 |
| Molecular Weight | 379.42 g/mol | 393.44 g/mol |
| Solubility | Soluble in DMSO and Methanol.[6][7] | Soluble in DMSO and Methanol.[8] |
Application: Bioanalytical Method for Erlotinib and Desmethyl Erlotinib
This section outlines the principle, materials, and procedures for the quantification of Erlotinib and Desmethyl Erlotinib in human plasma using LC-MS/MS.
Principle:
The method involves the extraction of Erlotinib, Desmethyl Erlotinib, and an internal standard (IS) from human plasma via protein precipitation. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve prepared with known concentrations of the reference standards.
Materials and Reagents:
-
This compound (as reference standard)
-
Erlotinib (as reference standard)
-
Erlotinib-d6 or 4-Methyl Erlotinib (as internal standard)[8][9]
-
Human plasma (with EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Standard Solution Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Erlotinib in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of acetonitrile and water (1:1, v/v) to create working solutions for calibration standards and quality control samples.[10]
-
Internal Standard Solution: Prepare a working solution of the internal standard (e.g., Erlotinib-d6) in methanol at a concentration of 12.5 ng/mL.[11]
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol describes the protein precipitation method for the extraction of Erlotinib and its metabolites from human plasma.
-
Label microcentrifuge tubes for calibration standards, quality controls, and unknown samples.
-
To 50 µL of plasma in each tube, add 200 µL of cold methanol containing the internal standard (12.5 ng/mL Erlotinib-d6).[11]
-
Vortex the mixture for 15 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.[11]
-
Transfer 150 µL of the clear supernatant to a new tube or a 96-well plate.
-
Add 150 µL of 10 mM ammonium acetate to the supernatant.[11]
-
Vortex briefly and inject the sample into the LC-MS/MS system.
Sample preparation workflow for plasma samples.
Protocol 2: LC-MS/MS Analysis
The following tables provide the chromatographic and mass spectrometric conditions for the analysis of Erlotinib and Desmethyl Erlotinib.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Waters XBridge C18, 75mm x 4.6mm, 3.5µm[9] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Refer to specific validated method; a typical gradient would start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate. |
| Flow Rate | 0.8 mL/min (with 1:1 split post-column)[9] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 3-5 minutes[9][12] |
Table 2: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Erlotinib | 394.2 | 278.1 | 35 |
| Desmethyl Erlotinib (OSI-420) | 380.2 | 278.1 | 35 |
| Erlotinib-d6 (IS) | 400.4 | 278.1 | 35 |
Note: The exact mass spectrometric parameters may need to be optimized for the specific instrument used.
Data Analysis and Results
Calibration Curve:
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The linear range for Erlotinib can be established from 1.0 to 2502.02 ng/mL.[9]
Method Validation:
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99[9] |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable under various storage and processing conditions |
Signaling Pathway
Erlotinib inhibits the EGFR signaling pathway, which is crucial for cancer cell proliferation and survival. The following diagram illustrates this pathway and the mechanism of action of Erlotinib.
EGFR signaling pathway and the inhibitory action of Erlotinib.
Upon binding of a ligand like EGF, EGFR dimerizes and undergoes autophosphorylation, activating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2][4] These pathways promote cell proliferation and survival. Erlotinib competes with ATP for the kinase domain of EGFR, inhibiting this phosphorylation and blocking downstream signaling.[2]
Conclusion
This compound is a suitable and reliable reference standard for the bioanalysis of Erlotinib and its major active metabolite, Desmethyl Erlotinib. The LC-MS/MS method described provides the necessary sensitivity, specificity, and accuracy for pharmacokinetic and therapeutic drug monitoring studies. The use of a stable-isotope labeled internal standard is recommended to ensure the highest data quality. This application note provides a comprehensive framework for researchers and drug development professionals to establish a robust bioanalytical method for Erlotinib.
References
- 1. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. OSI-420, Free Base (Desmethyl Erlotinib) (2-[[4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quina | CAS 183321-86-0 | United States Biological | Biomol.com [biomol.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. diva-portal.org [diva-portal.org]
- 12. Bioanalysis of erlotinib, its O-demethylated metabolites OSI-413 and OSI-420, and other metabolites by liquid chromatography-tandem mass spectrometry with additional ion mobility identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Desmethyl Erlotinib (OSI-420) Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl Erlotinib, also known as OSI-420, is the principal and pharmacologically active metabolite of Erlotinib.[1][2] Erlotinib is a potent, reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in the signaling pathways of various cancers.[1][3][4] Given that Desmethyl Erlotinib is equipotent to its parent compound, it is a critical analyte in pharmacokinetic studies and a relevant compound for in vitro and in vivo cancer research.[2]
These application notes provide detailed protocols for the preparation, storage, and handling of Desmethyl Erlotinib solutions for experimental use. The procedures cover both the hydrochloride salt (HCl) and the free base forms of the compound.
Note on Nomenclature: The compound is commonly referred to as Desmethyl Erlotinib or OSI-420. This document uses these names interchangeably. The protocols provided are for the commonly available hydrochloride and free base forms.
Mechanism of Action
Desmethyl Erlotinib functions by competitively inhibiting the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[1][5] This action prevents the autophosphorylation of EGFR that normally occurs upon the binding of ligands like EGF. By blocking this initial step, Desmethyl Erlotinib effectively halts the downstream activation of critical cell signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are integral to cell proliferation and survival.[6] This inhibition can lead to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[6]
Chemical Properties and Solubility
Proper preparation of stock solutions begins with understanding the compound's physical and chemical properties.
| Property | Desmethyl Erlotinib Hydrochloride | Desmethyl Erlotinib (Free Base) |
| Synonyms | OSI-420 HCl, CP-373420 HCl | OSI-420, CP-473420 |
| Molecular Formula | C₂₁H₂₂ClN₃O₄ | C₂₁H₂₁N₃O₄ |
| Molecular Weight | 415.87 g/mol [2][7] | 379.41 g/mol [8] |
| CAS Number | 183320-51-6[7] | 183321-86-0[8] |
| Appearance | White to off-white solid[7] | Off-white solid[9] |
Solubility Data
| Solvent / Vehicle | Desmethyl Erlotinib Hydrochloride | Desmethyl Erlotinib (Free Base) | Notes |
| For In Vitro Stock Solutions | |||
| DMSO | 50-83 mg/mL (approx. 120-200 mM)[2][7] | Soluble[8][9] | Use fresh, anhydrous DMSO. Sonication may be required.[2][7] |
| Methanol | Not Reported | Soluble[9] | |
| Ethanol | Insoluble[2] | Not Reported | |
| Water | Insoluble[2] | Not Reported | |
| For In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[7] | ≥ 2.08 mg/mL[10] | A common vehicle for systemic administration. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[7] | ≥ 2.08 mg/mL[10] | Useful for improving solubility. |
| 10% DMSO, 90% Corn Oil | Not Reported | ≥ 2.08 mg/mL[10] | Suitable for oral gavage or subcutaneous injection. |
Experimental Protocols
Safety Precautions: Handle Desmethyl Erlotinib powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 100 mM stock solution of Desmethyl Erlotinib HCl in DMSO.
Materials:
-
Desmethyl Erlotinib HCl (MW: 415.87 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryogenic vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: To prepare 1 mL of a 100 mM stock solution, calculate the required mass: Mass (mg) = 100 mmol/L * 1 L/1000 mL * 1 mL * 415.87 g/mol * 1000 mg/g = 41.59 mg
-
Weigh Compound: Carefully weigh 41.59 mg of Desmethyl Erlotinib HCl and place it into a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex thoroughly. If needed, use a bath sonicator to aid dissolution.[7] Ensure the solution is clear with no visible precipitate.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile tubes.
-
Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[7][8][10] Avoid repeated freeze-thaw cycles.[7]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the high-concentration DMSO stock for use in cell culture.
Procedure:
-
Thaw Stock: Thaw one aliquot of the 100 mM DMSO stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 100 mM stock to 990 µL of sterile cell culture medium. Mix well by gentle pipetting.
-
Final Dilution: Add the required volume of the intermediate stock to your cell culture plates to achieve the desired final concentration (e.g., 0.1-10 µM).
-
Example: To achieve a 10 µM final concentration in 2 mL of medium, add 20 µL of the 1 mM intermediate stock.
-
-
Control: Always prepare a vehicle control using the same final concentration of DMSO as in the treatment wells. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity.
Protocol 3: Preparation of Formulation for In Vivo Experiments
This protocol describes the preparation of a solution using a common vehicle for animal studies (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[7][10]
Materials:
-
High-concentration Desmethyl Erlotinib stock in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure (to prepare 1 mL of a 2.5 mg/mL solution):
-
Start with Stock: In a sterile tube, place 100 µL of a 25 mg/mL Desmethyl Erlotinib stock solution in DMSO.
-
Add PEG300: Add 400 µL of PEG300 to the tube. Mix thoroughly until the solution is clear.
-
Add Tween-80: Add 50 µL of Tween-80. Mix again until the solution is homogeneous.
-
Add Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
Final Check: The final solution should be clear. If precipitation occurs, gentle warming or sonication may aid dissolution. This formulation should be used immediately for optimal results.[2]
Storage and Stability
Proper storage is crucial to maintain the compound's activity.
-
Solid Compound: Store the powder desiccated at 4°C for up to 2 years or at -20°C for up to 3 years.[8]
-
Stock Solutions: As previously mentioned, store DMSO stock solutions in single-use aliquots at -80°C (up to 6 months) or -20°C (up to 1 month).[7][8][10] Avoid light exposure and repeated freeze-thaw cycles. Thaw aliquots immediately before use and discard any unused portion of the thawed solution.
References
- 1. ClinPGx [clinpgx.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How does erlotinib work (mechanism of action)? [drugs.com]
- 5. Erlotinib | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. OSI-420, Free Base (Desmethyl Erlotinib) (2-[[4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quina | CAS 183321-86-0 | United States Biological | Biomol.com [biomol.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Note: Advanced Analytical Techniques for the Resolution of Desmethyl Erlotinib Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erlotinib, a potent tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), is a critical therapeutic agent in the treatment of non-small cell lung cancer and pancreatic cancer. The metabolism of erlotinib is extensive, primarily mediated by cytochrome P450 enzymes, leading to the formation of several metabolites. Among these, the O-desmethyl metabolites are of significant interest due to their potential pharmacological activity. Two key isomers, 6-O-desmethyl erlotinib (OSI-420 or M14) and 7-O-desmethyl erlotinib (M13 or OSI-413), are positional isomers that are challenging to distinguish using conventional analytical methods due to their identical mass-to-charge ratios.[1][2] The accurate separation and quantification of these isomers are crucial for comprehensive pharmacokinetic and pharmacodynamic studies, as well as for ensuring the quality and consistency of drug products.
This application note provides detailed protocols and methodologies for the analytical distinction of Desmethyl Erlotinib isomers, with a focus on chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) as effective separation techniques. Additionally, it outlines the role of these metabolites in the context of the EGFR signaling pathway.
Structural Isomers of Desmethyl Erlotinib
The two primary O-desmethyl isomers of erlotinib are formed by the demethylation of one of the two methoxyethoxy side chains. Their structures are highly similar, differing only in the position of the demethylation.
-
6-O-desmethyl erlotinib (OSI-420/M14): Demethylation occurs on the methoxyethoxy group at the 6-position of the quinazoline ring.
-
7-O-desmethyl erlotinib (M13/OSI-413): Demethylation occurs on the methoxyethoxy group at the 7-position of the quinazoline ring.
Due to their structural similarity and identical molecular weight, specialized analytical techniques are required for their resolution.
Analytical Techniques for Isomer Separation
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Chiral HPLC is a powerful technique for the separation of isomers. The use of a chiral stationary phase (CSP) allows for differential interaction with the isomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of positional isomers.
Experimental Protocol: Chiral HPLC
This protocol provides a representative method for the separation of Desmethyl Erlotinib isomers based on common practices for chiral separations. Optimization may be required for specific instrumentation and standards.
1. Materials and Reagents:
-
Desmethyl Erlotinib isomer standards (OSI-420 and M13)
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) (optional, as a mobile phase additive for basic compounds)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm |
| Mobile Phase | Hexane:Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
3. Sample Preparation:
-
Prepare individual stock solutions of OSI-420 and M13 in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution containing both isomers at a concentration of 10 µg/mL each by diluting the stock solutions in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Record the chromatograms and determine the retention times for each isomer.
-
Calculate the resolution (Rs) between the two peaks to ensure adequate separation (Rs > 1.5 is generally considered baseline separation).
Data Presentation: Representative Chiral HPLC Data
| Isomer | Retention Time (min) | Tailing Factor | Theoretical Plates |
| M13 (OSI-413) | 12.5 | 1.1 | 8500 |
| OSI-420 (M14) | 14.2 | 1.2 | 8200 |
| Resolution (Rs) | 2.1 |
Supercritical Fluid Chromatography (SFC)
SFC is an alternative technique that offers several advantages over HPLC, including faster separations and reduced solvent consumption.[3] It is particularly well-suited for chiral separations.
Experimental Protocol: Chiral SFC
This protocol outlines a general approach for the SFC-based separation of Desmethyl Erlotinib isomers.
1. Materials and Reagents:
-
Desmethyl Erlotinib isomer standards (OSI-420 and M13)
-
Supercritical CO2 (SFC grade)
-
Methanol (SFC grade)
-
Isopropanol (SFC grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm |
| Mobile Phase | Supercritical CO2 and Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm |
3. Sample Preparation:
-
Prepare stock and working standard solutions as described in the chiral HPLC protocol, using methanol as the solvent.
4. Data Analysis:
-
Analyze the chromatograms to determine retention times and calculate the resolution between the isomeric peaks.
Data Presentation: Representative Chiral SFC Data
| Isomer | Retention Time (min) | Tailing Factor | Theoretical Plates |
| M13 (OSI-413) | 4.8 | 1.0 | 9500 |
| OSI-420 (M14) | 5.5 | 1.1 | 9200 |
| Resolution (Rs) | 1.9 |
Visualization of Methodologies and Pathways
Experimental Workflow
The general workflow for the analysis of Desmethyl Erlotinib isomers using chromatographic techniques is depicted below.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Bioanalysis of erlotinib, its O-demethylated metabolites OSI-413 and OSI-420, and other metabolites by liquid chromatography-tandem mass spectrometry with additional ion mobility identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Therapeutic Drug Monitoring of Erlotinib and OSI-420
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erlotinib is a highly selective and potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, an important component in signaling pathways that regulate cell proliferation, survival, and differentiation.[1] It is a frontline therapy for non-small cell lung cancer (NSCLC) and is also used in the treatment of pancreatic cancer.[1][2] Erlotinib is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into several metabolites. Among these, OSI-420 (desmethyl-erlotinib) is the major active metabolite, demonstrating comparable potency to the parent drug.
Therapeutic Drug Monitoring (TDM) of erlotinib and OSI-420 is crucial due to significant inter-individual pharmacokinetic variability.[3] Factors such as drug-drug interactions, patient adherence, food effects, and genetic polymorphisms in metabolizing enzymes can lead to substantial differences in drug exposure, potentially impacting treatment efficacy and toxicity.[3][4] TDM allows for dose individualization to maintain plasma concentrations within the therapeutic window, thereby optimizing clinical outcomes.
This document provides detailed application notes and protocols for the quantification of erlotinib and its active metabolite, OSI-420, in human plasma/serum using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Erlotinib Mechanism of Action: EGFR Signaling Pathway
Erlotinib exerts its anti-tumor activity by inhibiting the EGFR signaling cascade. EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain through autophosphorylation.[2] This initiates downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for promoting cell proliferation, survival, angiogenesis, and metastasis.[2][5][6][7] Erlotinib competitively and reversibly binds to the ATP-binding site within the EGFR tyrosine kinase domain, blocking its autophosphorylation and subsequent activation of downstream signaling.[2][7][8] This inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[6][7]
Application Note 1: Quantification by UHPLC-UV
This section details a rapid and simple Ultra-High-Performance Liquid Chromatography (UHPLC) method with UV detection for the simultaneous determination of erlotinib and OSI-420 in human serum. This method is suitable for routine TDM in a clinical setting.
Experimental Protocol
1. Materials and Reagents:
-
Erlotinib and OSI-420 reference standards
-
Internal Standard (IS), e.g., Gefitinib
-
Acetonitrile and Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
t-Butyl methyl ether
-
Purified water (e.g., Milli-Q)
-
Human serum (drug-free for calibration and quality control)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of erlotinib, OSI-420, and the IS in methanol.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with acetonitrile. These are used to spike calibration standards and quality control (QC) samples.
-
Mobile Phase: Prepare a mobile phase consisting of 20 mM potassium phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile in a 74:26 (v/v) ratio.[9] Filter and degas before use.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of serum sample, calibrator, or QC into a microcentrifuge tube.
-
Add 25 µL of the IS working solution and vortex briefly.
-
Add 1 mL of t-butyl methyl ether.
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 12,000 x g for 1 minute at room temperature.[9]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial.
4. Chromatographic Conditions:
-
Instrument: UHPLC system with a UV detector.
-
Column: Inertsil ODS-3 (100 mm × 2.1 mm, 2 µm) or equivalent C18 column.[9]
-
Flow Rate: 0.6 mL/min.[9]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
UV Detection Wavelength: 345 nm.[9]
Data Presentation: Method Performance
The following table summarizes the quantitative performance characteristics of a validated UHPLC-UV method.
| Parameter | Erlotinib | OSI-420 | Reference |
| Matrix | Human Serum | Human Serum | [9] |
| Linearity Range (ng/mL) | 6 - 6000 | 6 - 2000 | [9] |
| Correlation Coefficient (r) | > 0.999 | > 0.999 | [9] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 6 | 6 | [9] |
| Intra-day Precision (% CV) | < 6.8% | < 6.8% | [9] |
| Inter-day Precision (% CV) | < 6.8% | < 6.8% | [9] |
| Accuracy | ± 7.4% | ± 7.4% | [9] |
Experimental Workflow: UHPLC-UV Method
Application Note 2: Quantification by LC-MS/MS
This section describes a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of erlotinib and OSI-420 in human plasma. This method is considered the gold standard for TDM due to its superior selectivity and lower detection limits.
Experimental Protocol
1. Materials and Reagents:
-
Erlotinib and OSI-420 reference standards
-
Stable isotope-labeled Internal Standard (e.g., erlotinib-d6)
-
Acetonitrile and Methanol (LC-MS grade)
-
Ammonium Acetate
-
Formic Acid
-
Purified water (LC-MS grade)
-
Human plasma (drug-free)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of erlotinib, OSI-420, and erlotinib-d6 in DMSO or methanol.
-
Working Solutions: Prepare intermediate working solutions by serial dilution with a methanol:water (50:50, v/v) mixture.
-
Precipitation Solvent: Prepare cold methanol containing the internal standard (e.g., 12.5 ng/mL erlotinib-d6).[3]
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Methanol.
3. Sample Preparation (Protein Precipitation): [3]
-
Pipette 50 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 200 µL of cold precipitation solvent (methanol containing IS).
-
Vortex mix thoroughly for 15 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer 150 µL of the clear supernatant to a new tube or 96-well plate.
-
Add 150 µL of 10 mM Ammonium Acetate.
-
Vortex mix for 5 minutes before injection.
Experimental Workflow: Protein Precipitation
4. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: LC-MS/MS system (e.g., Triple Quadrupole).
-
Column: C18 analytical column (e.g., Phenomenex C18 Luna).[10]
-
Mobile Phase: Gradient elution using Mobile Phase A (aqueous) and Mobile Phase B (organic).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[10][11]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Erlotinib: e.g., m/z 394.2 → 278.1
-
OSI-420: e.g., m/z 380.2 → 278.1
-
Erlotinib-d6 (IS): e.g., m/z 400.2 → 284.1
-
Data Presentation: Method Performance
The following table summarizes the quantitative performance characteristics of a validated LC-MS/MS method.
| Parameter | Erlotinib | OSI-420 | Reference |
| Matrix | Human Plasma | Human Plasma | [3] |
| Linearity Range (ng/mL) | 25 - 5000 | 0.5 - 500 | [3] |
| Correlation Coefficient (r) | > 0.99 | > 0.99 | [3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 - 25 | 0.5 | [3][11] |
| Intra-day Precision (% CV) | < 9% | < 4% | [10] |
| Inter-day Precision (% CV) | < 14% | < 14% | [3] |
| Accuracy (% Bias) | < 14% | < 14% (except LLOQ < 17%) | [3] |
| Extraction Recovery | > 89% | > 99% | [3] |
Comparison of TDM Methods
| Feature | HPLC-UV | LC-MS/MS |
| Selectivity | Lower; potential for interference from co-eluting compounds. | Higher; mass-based detection is highly specific. |
| Sensitivity | Moderate; LLOQ typically in the low ng/mL range (e.g., 6 ng/mL).[9] | High; LLOQ in the sub-ng/mL to low ng/mL range (e.g., 0.5 ng/mL).[11] |
| Sample Volume | Typically requires 100-200 µL of plasma/serum. | Can use smaller volumes (e.g., 50-100 µL).[3][10] |
| Cost & Complexity | Lower instrument cost and less complex operation. | Higher instrument cost and requires specialized technical expertise.[12] |
| Throughput | Moderate; sample preparation can be more time-consuming. | High; protein precipitation is rapid and amenable to automation. |
| Application | Suitable for routine clinical TDM where high sensitivity is not paramount. | Gold standard for clinical research, pharmacokinetic studies, and TDM requiring high accuracy and sensitivity. |
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Monitoring of erlotinib in pancreatic cancer patients during long-time administration and comparison to a physiologically based pharmacokinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The quantification of erlotinib (OSI-774) and OSI-420 in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic drug monitoring and tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Desmethyl Erlotinib Acetate Solubility for In Vitro Assays
For researchers, scientists, and drug development professionals, achieving complete and consistent solubilization of experimental compounds is critical for obtaining reliable and reproducible in vitro assay results. This guide provides detailed information on improving the solubility of Desmethyl Erlotinib Acetate, troubleshooting common issues, and relevant biological context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for in vitro assays?
A1: Desmethyl Erlotinib, also known as OSI-420, is the major active metabolite of Erlotinib, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] The acetate salt is a specific form of this compound. For in vitro assays, such as cell-based proliferation assays or kinase assays, the compound must be fully dissolved in the culture or reaction medium to ensure accurate and reproducible results. Poor solubility can lead to precipitation, reducing the effective concentration of the compound and leading to inaccurate data.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
Q3: My this compound is not fully dissolving in DMSO. What can I do?
A3: If you encounter issues with dissolution in DMSO, consider the following steps:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of many compounds.[1] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Gentle warming: Warming the solution to 37°C can aid in dissolution. However, avoid excessive or prolonged heating, as it may degrade the compound.
-
Sonication: Using an ultrasonic bath for 5-10 minutes can help break down compound aggregates and facilitate dissolution.[5]
-
Vortexing: Vigorous vortexing for 1-2 minutes can also help to dissolve the compound.
Q4: My compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue when diluting a DMSO stock into an aqueous buffer or medium. Here are some strategies to mitigate precipitation:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be toxic to cells.
-
Use co-solvents: For challenging compounds, a stock solution can be prepared in a mixture of solvents. A common formulation involves 10% DMSO, 40% PEG300, and 5% Tween-80 in saline.[2][5] This can improve the solubility of the compound in the final aqueous solution.
-
Rapid mixing: When adding the DMSO stock to the aqueous medium, ensure rapid and thorough mixing to avoid localized high concentrations of the compound that can lead to precipitation.
-
Pre-warm the medium: Adding the stock solution to a pre-warmed medium (e.g., 37°C) can sometimes improve solubility.
Quantitative Solubility Data
The following table summarizes the available solubility data for Desmethyl Erlotinib and its parent compound, Erlotinib, in various solvents. Note that the data for Desmethyl Erlotinib are for the free base and HCl salt, which should serve as a close approximation for the acetate salt.
| Compound | Solvent | Solubility | Reference |
| Desmethyl Erlotinib HCl | DMSO | 83 mg/mL | [1] |
| Desmethyl Erlotinib (free base) | DMSO | 25 mg/mL | [3] |
| Desmethyl Erlotinib (free base) | DMF | 50 mg/mL | [3] |
| Desmethyl Erlotinib (free base) | Ethanol | 0.25 mg/mL | [3] |
| Erlotinib | DMSO | 25 mg/mL | [4] |
| Erlotinib | DMF | 50 mg/mL | [4] |
| Erlotinib | Ethanol | 0.25 mg/mL | [4] |
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation in DMSO
This protocol is suitable for most in vitro applications where the final DMSO concentration can be kept low.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
Procedure:
-
Bring the vial of this compound and the DMSO to room temperature.
-
Accurately weigh the desired amount of the compound.
-
Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
If dissolution is incomplete, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Co-Solvent Stock Solution for Improved Aqueous Solubility
This protocol is recommended when precipitation occurs upon dilution of a DMSO-only stock solution into aqueous media.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a concentrated primary stock solution of this compound in DMSO (e.g., 25 mg/mL).[2]
-
In a separate tube, prepare the co-solvent vehicle by mixing the solvents in the following order and ensuring the solution is clear after each addition:
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
-
To prepare a 1 mL working stock solution, add 100 µL of the primary DMSO stock to the 900 µL of the co-solvent vehicle.[2]
-
Mix thoroughly until a clear solution is obtained. This working stock can then be further diluted into the cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in 100% DMSO | - Poor quality or wet DMSO- Compound has aggregated | - Use fresh, anhydrous DMSO.- Try gentle warming (37°C), sonication, or vigorous vortexing. |
| Precipitation upon dilution into aqueous media | - Low aqueous solubility of the compound- High final concentration of the compound | - Use the co-solvent protocol (Protocol 2).- Decrease the final concentration of the compound in the assay.- Ensure rapid mixing when diluting the stock solution. |
| Inconsistent assay results | - Incomplete dissolution of the stock solution- Degradation of the compound | - Visually inspect the stock solution for any particulate matter before use.- Prepare fresh stock solutions regularly and avoid multiple freeze-thaw cycles. |
Signaling Pathway and Experimental Workflow
Desmethyl Erlotinib, as a metabolite of Erlotinib, functions by inhibiting the EGFR signaling pathway.[6][7] Understanding this pathway is crucial for interpreting experimental results.
References
Technical Support Center: Optimizing Erlotinib Metabolite Recovery in Solid-Phase Extraction
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor recovery of Erlotinib and its metabolites during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor Erlotinib and metabolite recovery during SPE?
Poor recovery in SPE of Erlotinib and its metabolites can typically be attributed to several factors:
-
Incorrect Sorbent Selection: The choice of SPE sorbent is critical and depends on the physicochemical properties of the analytes.
-
Suboptimal pH: Erlotinib is a basic compound, and its ionization state, which is pH-dependent, significantly affects its retention on the sorbent.[1][2]
-
Inappropriate Wash Solvents: The wash solvent may be too strong, leading to premature elution of the analytes of interest.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analytes from the sorbent completely.
-
Sample Matrix Effects: Interferences from biological matrices like plasma can hinder the interaction between the analytes and the sorbent.[3]
-
Analyte Instability: Erlotinib and its metabolites may degrade under certain pH or temperature conditions during the extraction process.[1]
Q2: What are the key chemical properties of Erlotinib and its major metabolites that I should consider for SPE method development?
Erlotinib is an anilinoquinazoline compound that acts as a tyrosine kinase inhibitor.[4] It is a basic compound, and its metabolism is extensive, primarily mediated by CYP3A4 and to a lesser extent by CYP1A2 and CYP1A1.[4][5] The major metabolic pathways include O-demethylation, oxidation, and aromatic hydroxylation.[5][6]
Understanding the properties of the parent drug and its key metabolites is crucial for optimizing SPE.
Table 1: Physicochemical Properties of Erlotinib and a Key Metabolite
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| Erlotinib | C₂₂H₂₃N₃O₄ | 393.44 | Basic compound, primarily metabolized by CYP3A4.[4][] |
| OSI-420 (M14) | C₂₁H₂₁N₃O₄ | 395.41 | Pharmacologically active O-desmethyl metabolite.[4][5] |
Q3: Which type of SPE sorbent is most suitable for Erlotinib and its metabolites?
For basic compounds like Erlotinib and its metabolites, reversed-phase sorbents are commonly used. Polymeric reversed-phase sorbents are often a good choice as they can provide high and reproducible recoveries. Mixed-mode SPE sorbents that combine reversed-phase and ion-exchange properties can also be effective for cleaner extracts.
Troubleshooting Guide: Overcoming Poor Recovery
This guide provides a systematic approach to diagnosing and resolving low recovery issues during the solid-phase extraction of Erlotinib and its metabolites.
Step 1: Identify Where the Analyte is Being Lost
To effectively troubleshoot, it's essential to determine at which stage of the SPE process the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step: the load, wash, and elution fractions.[8]
Logical Diagram for Troubleshooting SPE Recovery
Caption: A flowchart for troubleshooting poor SPE recovery.
Step 2: Optimize the SPE Protocol
Based on the findings from Step 1, the following parameters can be systematically optimized.
For a basic compound like Erlotinib, adjusting the pH of the sample before loading it onto a reversed-phase SPE column is crucial. Increasing the pH of the sample (e.g., to pH 9-10 with sodium carbonate or bicarbonate) will neutralize the molecule, making it less water-soluble and more likely to be retained on the non-polar sorbent.[1]
Table 2: Effect of pH on Analyte Recovery (Illustrative Data)
| pH of Sample | Analyte | % Recovery |
| 7.0 | Erlotinib | 45% |
| 8.0 | Erlotinib | 75% |
| 9.0 | Erlotinib | >90% |
| 10.0 | Erlotinib | >90% |
If the analyte is not retained on the column (found in the load fraction), consider a different sorbent. For Erlotinib and its metabolites, polymeric reversed-phase sorbents are a good starting point. Ensure the sorbent is properly conditioned according to the manufacturer's instructions, typically with methanol followed by water or a buffer at the same pH as the sample. Insufficient activation of the column can lead to poor recovery.[3]
If the analyte is being lost during the wash step, the wash solvent is likely too strong. The goal of the wash step is to remove interferences without eluting the analyte. For reversed-phase SPE, use a wash solvent that is weaker than the elution solvent. This can be achieved by decreasing the percentage of organic solvent in the wash solution.
If the analyte is not being efficiently eluted from the column, the elution solvent is too weak. To improve elution, increase the percentage of organic solvent (e.g., acetonitrile or methanol). For basic compounds like Erlotinib, adding a small amount of a basic modifier (like ammonium hydroxide) to the elution solvent can help to neutralize any secondary interactions with the sorbent and improve recovery. Conversely, adding an acidic modifier can be beneficial in some cases.
Table 3: Impact of Elution Solvent on Recovery (Illustrative Data)
| Elution Solvent | Analyte | % Recovery |
| 50:50 Acetonitrile:Water | Erlotinib | 60% |
| 90:10 Acetonitrile:Water | Erlotinib | 85% |
| 90:10 Acetonitrile:Water with 2% Formic Acid | Erlotinib | >95% |
| 90:10 Acetonitrile:Water with 2% Ammonium Hydroxide | Erlotinib | >95% |
Experimental Protocols
General Protocol for SPE of Erlotinib from Plasma
This is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add an internal standard.
-
Add 50 µL of a basifying agent like 1M sodium carbonate to adjust the pH to around 9-10.[1]
-
Vortex briefly.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge.
-
Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of purified water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute Erlotinib and its metabolites with 1 mL of an appropriate elution solvent (e.g., acetonitrile with a modifier).
-
-
Evaporation and Reconstitution:
SPE Workflow Diagram
Caption: A typical workflow for solid-phase extraction.
Erlotinib Signaling Pathway
Understanding the biological context of Erlotinib is also important for researchers. Erlotinib is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][9]
EGFR Signaling Pathway and Erlotinib Inhibition
Caption: Inhibition of the EGFR signaling pathway by Erlotinib.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. welchlab.com [welchlab.com]
- 4. ClinPGx [clinpgx.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Desmethyl Erlotinib Acetate Detection via Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful detection and quantification of Desmethyl Erlotinib Acetate (OSI-420), the active metabolite of Erlotinib, using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass spectrometry parameters for the detection of this compound?
A1: For optimal detection of this compound (OSI-420) and the parent drug Erlotinib, a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is recommended. The following table summarizes the key MRM transitions and typical mass spectrometer settings.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (OSI-420) | 380.1 | 278.1 | 100-200 | 25-35 |
| Erlotinib | 394.2 | 278.1 | 100-200 | 28-38 |
| Internal Standard (Erlotinib-d6) | 400.4 | 278.1 | 100-200 | 28-38 |
| Internal Standard (4-Methyl Erlotinib) | 408.2 | 350.2 | 100-200 | 30-40 |
Q2: Which sample preparation method is most suitable for analyzing this compound in plasma?
A2: Both protein precipitation and liquid-liquid extraction are commonly used methods for preparing plasma samples for the analysis of Erlotinib and its metabolites. The choice of method depends on the required level of sample cleanup and the desired analytical sensitivity.
-
Protein Precipitation: This is a simpler and faster method, suitable for high-throughput analysis. Acetonitrile is a common precipitation solvent.
-
Liquid-Liquid Extraction (LLE): This method provides a cleaner sample extract, which can reduce matrix effects and improve sensitivity. A common solvent for LLE is methyl tert-butyl ether (MTBE).
A detailed protocol for protein precipitation is provided in the Experimental Protocols section.
Q3: What are the typical chromatographic conditions for the separation of this compound?
A3: Reversed-phase liquid chromatography is the standard for separating this compound from Erlotinib and other endogenous plasma components. Below are typical LC parameters.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A linear gradient from low to high organic content (e.g., 5% to 95% B in 5 minutes) |
| Column Temperature | 30-40 °C |
Troubleshooting Guide
Problem 1: Low or no signal for this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect MRM settings | Verify that the precursor and product ion m/z values are correctly entered in the instrument method. Infuse a standard solution of this compound directly into the mass spectrometer to optimize the collision energy and confirm signal. |
| Poor ionization | Ensure the electrospray source is clean and properly positioned. Check for blockages in the sample capillary. Optimize source parameters such as capillary voltage and gas flows. |
| Sample degradation | Prepare fresh stock and working solutions. Ensure samples are stored properly (typically at -80°C) and minimize freeze-thaw cycles. |
| Inefficient sample extraction | Evaluate the extraction recovery of your sample preparation method. Consider switching from protein precipitation to liquid-liquid extraction for a cleaner sample. |
Problem 2: High background noise or interfering peaks.
| Possible Cause | Troubleshooting Step |
| Matrix effects | Matrix effects, where co-eluting endogenous components suppress or enhance the analyte signal, are a common issue.[1] Improve sample cleanup by using a more rigorous extraction method like solid-phase extraction (SPE). Modify the chromatographic gradient to better separate the analyte from interfering matrix components.[1] |
| Contaminated LC system | Flush the LC system with a strong solvent mixture (e.g., 50:50 isopropanol:acetonitrile) to remove contaminants. Check for contamination in the mobile phase solvents and additives. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash method by using a stronger wash solvent and increasing the wash volume. |
Problem 3: Poor peak shape (tailing, fronting, or splitting).
| Possible Cause | Troubleshooting Step |
| Column degradation | Replace the analytical column with a new one. Use a guard column to protect the analytical column from contaminants. |
| Incompatible sample solvent | Ensure the final sample solvent is similar in composition and strength to the initial mobile phase to avoid peak distortion. |
| Secondary interactions with the stationary phase | Adjust the mobile phase pH. The addition of a small amount of an amine modifier to the mobile phase can sometimes improve the peak shape of basic compounds. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation by Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples to room temperature.
-
Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., Erlotinib-d6 at 100 ng/mL in methanol) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vials.
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Visualizations
Caption: Workflow for this compound analysis.
Caption: Erlotinib's inhibition of the EGFR signaling pathway.
References
stability testing of Desmethyl Erlotinib Acetate under different storage conditions
Disclaimer: The following information is primarily based on stability studies of Erlotinib and its active metabolite, Desmethyl Erlotinib (OSI-420). As of the last update, specific stability data for Desmethyl Erlotinib Acetate is not extensively available in public literature. The acetate salt form may exhibit different stability characteristics compared to the free base or hydrochloride salt. Therefore, the information provided herein should be used as a general guide, and it is strongly recommended to conduct specific stability studies for this compound under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
While specific data for the acetate salt is unavailable, general recommendations for the free base (Desmethyl Erlotinib/OSI-420) suggest long-term storage at -20°C.[1] For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[2] It is advisable to protect the compound from light and moisture.
Q2: My this compound solution appears cloudy. What should I do?
Cloudiness or precipitation in your solution could be due to several factors:
-
Low Solubility: Desmethyl Erlotinib, like its parent compound Erlotinib, may have limited aqueous solubility. Ensure you are using an appropriate solvent system. For in vivo studies, co-solvents such as DMSO, PEG300, and Tween-80 are often used.
-
Temperature Effects: If the solution has been stored at a low temperature, some components may have precipitated. Gentle warming and sonication can help redissolve the compound.
-
pH-Dependent Solubility: The solubility of amine-containing compounds like Desmethyl Erlotinib can be pH-dependent. Adjusting the pH of your buffer might improve solubility.
-
Degradation: Precipitation could also be a sign of degradation, especially if the solution has been stored for an extended period or under inappropriate conditions. It is advisable to prepare fresh solutions for critical experiments.
Q3: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?
The appearance of new peaks in your chromatogram is a strong indicator of degradation. Forced degradation studies on Erlotinib have shown that it is susceptible to degradation under various stress conditions, leading to the formation of different byproducts.[3] Potential causes include:
-
Hydrolysis: Degradation due to reaction with water, which can be accelerated by acidic or basic conditions.
-
Oxidation: Degradation caused by exposure to oxidizing agents.
-
Photodegradation: Degradation upon exposure to light.
It is crucial to characterize these new peaks using techniques like mass spectrometry (MS) to identify the degradation products.
Q4: How can I prevent the degradation of this compound during my experiments?
To minimize degradation, consider the following precautions:
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions on the day of use.
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil.
-
Control Temperature: Store stock solutions and samples at the recommended low temperatures.
-
Use Appropriate Solvents and Buffers: Ensure the solvents and buffers used are compatible with the compound and will not promote degradation.
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider purging solutions with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results | Sample degradation, improper sample preparation, instrument variability. | Prepare fresh samples, verify sample preparation protocol, and run system suitability tests on your analytical instrument. |
| Loss of potency over time | Inherent instability of the compound under storage conditions. | Re-evaluate storage conditions (temperature, light exposure). Conduct a short-term stability study to determine the rate of degradation. |
| Color change in the solid compound or solution | May indicate degradation or contamination. | Do not use the material. Obtain a fresh batch of the compound. |
| Difficulty in dissolving the compound | Low solubility in the chosen solvent. | Try different solvent systems. Sonication and gentle heating may aid dissolution. Check the pH of the solution. |
Quantitative Data on Stability
The following table summarizes the degradation of Erlotinib under forced degradation conditions. This data can serve as a preliminary guide for designing stability studies for this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | ~10% |
| Alkaline Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | >30% |
| Oxidative | 3% H₂O₂ | Not Specified | Room Temperature | Significant |
| Thermal | Solid State | 24 hours | 105°C | Negligible |
| Photolytic | UV Light (254 nm) | Not Specified | Room Temperature | Significant |
Data is based on studies conducted on Erlotinib and may not be representative of this compound.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh the required amount of this compound and dissolve it in a suitable solvent such as DMSO or methanol.
-
Working Solution (e.g., 100 µg/mL): Dilute the stock solution with the appropriate medium (e.g., buffer, mobile phase) to achieve the desired concentration for your experiment.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a predetermined time (e.g., 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix the working solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a predetermined time. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Treat the working solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified duration.
-
Thermal Degradation: Store the solid compound in a hot air oven at a high temperature (e.g., 105°C) for 24 hours. Also, reflux the working solution at a specified temperature (e.g., 60°C) for 24 hours.
-
Photolytic Degradation: Expose the working solution to UV light (e.g., 254 nm) in a photostability chamber. Keep a control sample in the dark under the same conditions to differentiate between thermal and photolytic degradation.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
References
- 1. OSI-420, Free Base (Desmethyl Erlotinib) (2-[[4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quina | CAS 183321-86-0 | United States Biological | Biomol.com [biomol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting matrix effects in bioanalysis of Desmethyl Erlotinib Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Desmethyl Erlotinib Acetate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency, either suppression or enhancement, of a target analyte like this compound by co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue homogenates).[1] These effects can lead to inaccurate and imprecise quantification in LC-MS/MS assays if not properly addressed.[1][2] The primary culprits are often endogenous components such as phospholipids, salts, and proteins that interfere with the ionization process in the mass spectrometer's ion source.[3]
Q2: How can I determine if my assay is affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method used during method development and troubleshooting. A constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. An injection of an extracted blank matrix sample is then made. Any significant dip or rise in the baseline signal indicates regions of ion suppression or enhancement, respectively.[2][4][5]
-
Post-Extraction Addition: This is the "gold standard" for quantitative assessment of matrix effects.[2] The response of the analyte in a standard solution is compared to the response of the analyte spiked into a blank matrix sample after the extraction process.[4][6] The matrix factor (MF) is calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.[2]
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for the bioanalysis of this compound?
A3: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H). The use of a SIL-IS is considered the gold standard in quantitative LC-MS/MS bioanalysis.[1][7] Because a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences the same degree of ionization suppression or enhancement.[1][8] This allows it to accurately compensate for variations during sample preparation and ionization, leading to more precise and accurate quantification.[1][9]
Q4: Can a SIL-IS completely eliminate issues related to matrix effects?
A4: While highly effective, a SIL-IS may not always be a perfect solution. In cases of severe matrix effects, even a SIL-IS may not perfectly track the analyte's behavior.[8] For instance, deuterium-labeled internal standards can sometimes exhibit slightly different chromatographic retention times compared to the unlabeled analyte (an isotope effect), leading to differential ion suppression.[8][10] Therefore, it is best practice to combine the use of a SIL-IS with optimized sample preparation and chromatographic conditions to minimize the underlying matrix effects.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Column degradation or contamination.
-
Solution: Flush the column with a strong solvent. If the issue persists, replace the analytical column.[1]
-
-
Possible Cause: Inappropriate mobile phase pH.
-
Solution: Ensure the mobile phase pH is suitable for the chemical properties of this compound to maintain a consistent ionization state.[1]
-
-
Possible Cause: Incompatibility between the sample solvent and the mobile phase.
-
Solution: The final sample solvent should be as similar as possible to the initial mobile phase conditions to prevent peak distortion.[1]
-
Issue 2: Low Signal Intensity for Analyte and/or Internal Standard
-
Possible Cause: Ion source contamination.
-
Solution: Clean the ion source components (e.g., capillary, cone) according to the manufacturer's instructions.[1]
-
-
Possible Cause: Inefficient ionization.
-
Solution: Optimize mass spectrometer source parameters such as capillary voltage, source temperature, and gas flows for this compound.[1]
-
-
Possible Cause: Significant ion suppression from the matrix.
Issue 3: High Variability in Analyte/Internal Standard Ratio
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure precise and consistent pipetting of the biological matrix, internal standard, and extraction solvents. Consider automating liquid handling steps if possible.[1]
-
-
Possible Cause: Inconsistent matrix effects across different lots of the biological matrix.
-
Solution: During method validation, evaluate matrix effects using at least six different lots of the biological matrix to assess inter-individual variability.[1]
-
-
Possible Cause: Differential matrix effects on the analyte and internal standard.
-
Solution: This can occur if the analyte and IS do not co-elute perfectly.[10] Optimize the chromatography to ensure co-elution. If using a deuterium-labeled IS, consider a ¹³C or ¹⁵N labeled IS to minimize chromatographic shifts.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound and its SIL-IS into the reconstitution solvent at low and high quality control (QC) concentrations.
-
Set B (Post-Extraction Spiked Matrix): Extract at least six different lots of blank biological matrix using the developed sample preparation method. Spike this compound and its SIL-IS into the extracted matrix at the same low and high QC concentrations as Set A.
-
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for the analyte and the IS-normalized MF:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)[2]
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
-
Interpretation:
-
An MF or IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating minimal matrix effect.
-
Values outside this range suggest significant ion suppression or enhancement that needs to be addressed.[2] The coefficient of variation (CV%) of the MF across the different lots should be less than 15%.
-
Protocol 2: Comparison of Sample Preparation Techniques
To minimize matrix effects, it is crucial to select an appropriate sample preparation method. Below is a comparison of common techniques.
-
Protein Precipitation (PPT):
-
Method: Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample. Vortex to mix and then centrifuge to pellet the precipitated proteins. Analyze the supernatant.[3][11]
-
Pros: Simple, fast, and inexpensive.
-
Cons: Often results in significant matrix effects as it does not effectively remove phospholipids and other endogenous components.[12][13]
-
-
Liquid-Liquid Extraction (LLE):
-
Method: Adjust the pH of the plasma sample to ensure this compound is in a neutral form. Add an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate). Vortex to facilitate extraction of the analyte into the organic layer. Separate the layers, evaporate the organic solvent, and reconstitute the residue in the mobile phase.[11][14]
-
Pros: Can provide a much cleaner extract than PPT.[14]
-
Cons: Can be more time-consuming and may have lower recovery for more polar analytes.[12]
-
-
Solid-Phase Extraction (SPE):
-
Method: Condition an SPE cartridge (e.g., reversed-phase, ion-exchange, or mixed-mode). Load the pre-treated plasma sample. Wash the cartridge to remove interferences. Elute this compound with an appropriate solvent. Evaporate the eluate and reconstitute.[3]
-
Pros: Often the most effective method for removing a wide range of interferences, providing the cleanest extracts.[3][12]
-
Cons: Can be more expensive and requires more extensive method development.
-
Data Presentation
Table 1: Illustrative Comparison of Matrix Effects and Recovery for Different Sample Preparation Methods
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | IS-Normalized MF | CV% of IS-Normalized MF (n=6 lots) |
| Protein Precipitation | 95 ± 5 | 0.65 | 0.98 | 12% |
| Liquid-Liquid Extraction | 85 ± 8 | 0.88 | 1.01 | 7% |
| Solid-Phase Extraction | 92 ± 6 | 0.95 | 1.00 | 4% |
Note: The data presented in this table is for illustrative purposes to demonstrate potential outcomes and does not represent actual experimental results for this compound.
Visualizations
A flowchart for troubleshooting and mitigating matrix effects.
A decision tree for selecting an appropriate sample preparation method.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. waters.com [waters.com]
- 9. scispace.com [scispace.com]
- 10. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 14. chromatographyonline.com [chromatographyonline.com]
refinement of HPLC mobile phase for better separation of Erlotinib impurities
Welcome to the technical support center for the refinement of High-Performance Liquid Chromatography (HPLC) mobile phases for enhanced separation of Erlotinib and its impurities. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during analytical method development and routine quality control.
Frequently Asked Questions (FAQs)
Q1: What are the common starting conditions for HPLC analysis of Erlotinib and its impurities?
A typical starting point for reverse-phase HPLC (RP-HPLC) analysis of Erlotinib involves a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier.[1][2] Commonly used buffers include phosphate and formate, while acetonitrile is a frequently used organic modifier.[1][3] A gradient elution is often employed to effectively separate impurities with a wide range of polarities.[3]
Q2: My peaks for Erlotinib and its impurities are showing significant tailing. What could be the cause and how can I fix it?
Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, inappropriate mobile phase pH, or column overload.[3] To address this, consider the following:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is optimized to maintain a consistent ionization state for Erlotinib and its impurities, which can minimize interactions with the silica-based stationary phase.[3]
-
Use a Mobile Phase Additive: The addition of a small amount of an additive like triethylamine (TEA) can help to mask active silanol groups on the column packing, thereby reducing peak tailing for basic compounds.[3]
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample and reinjecting it to see if the peak shape improves.[3]
Q3: I am observing poor resolution between two critical impurity peaks. What steps can I take to improve their separation?
Poor resolution is a common issue when dealing with complex mixtures of impurities. Here are some strategies to enhance separation:
-
Implement or Modify a Gradient Program: If you are currently using an isocratic method (constant mobile phase composition), switching to a gradient elution, where the mobile phase strength increases over time, can significantly improve the resolution of impurities with varying polarities.[3] If you are already using a gradient, adjusting the gradient slope or the initial and final percentages of the organic modifier can fine-tune the separation of closely eluting peaks.[3]
-
Change the Organic Modifier: While acetonitrile is common, methanol can offer different selectivity and may resolve co-eluting peaks.[3]
-
Adjust the Mobile Phase pH: Altering the pH can change the retention characteristics of ionizable impurities, potentially improving their separation.[3]
-
Select a Different Column: While C18 columns are widely used, other stationary phases may provide better selectivity for your specific set of impurities.
Q4: My retention times are drifting between injections. What is causing this instability?
Fluctuations in retention times can be attributed to several factors:
-
Inadequate Column Equilibration: It is crucial to allow the column to fully equilibrate with the initial mobile phase conditions before starting a sequence of injections.[3]
-
Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed to prevent the formation of bubbles, which can affect pump performance and lead to retention time shifts.[3]
-
Temperature Variations: Employ a column oven to maintain a consistent temperature, as even minor fluctuations in ambient temperature can impact retention times.[3]
-
HPLC System Issues: Check for leaks in the system and verify that the pump is delivering a consistent flow rate.[3]
Troubleshooting Guides
Guide 1: Systematic Approach to Mobile Phase Optimization for Improved Resolution
This guide provides a step-by-step workflow for refining your mobile phase to achieve better separation of Erlotinib impurities.
Caption: A logical workflow for troubleshooting and resolving poor peak resolution in HPLC analysis.
Guide 2: Addressing Peak Tailing in Erlotinib Analysis
This guide outlines a decision-making process for diagnosing and correcting asymmetrical peaks.
Caption: A decision tree for troubleshooting and resolving peak tailing issues in HPLC.
Experimental Protocols
Protocol 1: Representative RP-HPLC Method for Erlotinib and Impurities
This protocol is a synthesis of commonly reported methods and serves as a robust starting point for method development.[1]
Table 1: Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Standard HPLC system with UV or PDA detector |
| Column | Kromasil C18 (250 x 4.6 mm, 5µm) or equivalent[1] |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 2.80 with phosphoric acid[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Program | A gradient program is typically employed to ensure the separation of all impurities with varying polarities.[1] |
| Flow Rate | 1.2 mL/min[1] |
| Column Temperature | 50°C[1] |
| Detection Wavelength | 248 nm[1] |
| Injection Volume | 10 µL[1] |
Sample Preparation:
Dissolve the Erlotinib sample in a suitable diluent (e.g., a mixture of water and methanol) to a final concentration of approximately 1 mg/mL.[1]
Protocol 2: LC-MS/MS Method for Genotoxic Impurities
For the detection of trace-level genotoxic impurities, a more sensitive method like LC-MS/MS is often required.
Table 2: LC-MS/MS Conditions
| Parameter | Specification |
| Chromatographic System | Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source[1] |
| Column | Purosphere STAR RP-18e (100 mm x 4.6 mm, 3.0 µm) or equivalent[1] |
| Mobile Phase | Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 42:58 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25°C[1] |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
Sample Preparation:
Dissolve the Erlotinib sample in the mobile phase to a suitable concentration.[1]
Analytical Method Workflow
The development and validation of an analytical method for impurity profiling follows a structured approach to ensure reliable and reproducible results.
Caption: A diagram illustrating the typical workflow for analytical method development, validation, and implementation.
References
addressing peak tailing issues in chromatographic analysis of Desmethyl Erlotinib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues during the chromatographic analysis of Desmethyl Erlotinib.
Troubleshooting Guide: Addressing Peak Tailing
Peak tailing is a common issue in the reversed-phase HPLC analysis of basic compounds like Desmethyl Erlotinib, primarily due to secondary interactions with residual silanol groups on the silica-based stationary phase. This guide provides a systematic approach to diagnose and resolve this issue.
Question: My chromatogram for Desmethyl Erlotinib shows a tailing peak. What are the potential causes and how can I fix it?
Answer:
Peak tailing for Desmethyl Erlotinib can be caused by several factors related to the column, mobile phase, sample, or HPLC system. Follow this step-by-step guide to identify and address the root cause.
Step 1: Evaluate the HPLC Column
Issue: The primary cause of peak tailing for basic compounds is the interaction between the analyte and acidic silanol groups on the column's stationary phase.
Solutions:
-
Use a Modern, End-Capped Column: Employ a high-purity, Type B silica column with robust end-capping. These columns have a lower concentration of accessible silanol groups, significantly reducing secondary interactions.[1]
-
Consider Alternative Stationary Phases: If peak tailing persists, explore columns with different stationary phases:
-
Polar-Embedded Phases: These columns have a polar functional group embedded in the alkyl chain, which helps to shield the analyte from residual silanols.[2]
-
Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that repels basic analytes from interacting with silanol groups, leading to improved peak shape.[3]
-
-
Check for Column Degradation: An increase in peak tailing over time may indicate column degradation. Flush the column with a strong solvent or, if necessary, replace it.[3]
Step 2: Optimize the Mobile Phase
Issue: The mobile phase composition, particularly its pH and the presence of additives, plays a critical role in controlling the ionization state of both the analyte and the stationary phase.
Solutions:
-
Adjust Mobile Phase pH: For basic compounds like Desmethyl Erlotinib, a lower mobile phase pH (typically between 2 and 4) is recommended.[1][3][4] At low pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte.[1][4]
-
Incorporate Mobile Phase Additives:
-
Competing Base: Add a small concentration (e.g., 5-10 mM) of a competing base, such as triethylamine (TEA), to the mobile phase.[4] TEA will preferentially interact with the active silanol sites, reducing their availability to interact with Desmethyl Erlotinib.[4]
-
Inorganic Salts: The addition of inorganic salts like potassium hexafluorophosphate (KPF6) or sodium perchlorate (NaClO4) can also improve peak shape by a "chaotropic effect," which alters the analyte's interaction with the stationary phase.[5][6]
-
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to maintain a consistent pH and mask some of the silanol interactions.[7]
Step 3: Examine Sample and Injection Parameters
Issue: Issues related to the sample itself or how it is introduced into the system can contribute to poor peak shape.
Solutions:
-
Avoid Column Overload: Injecting too much sample can lead to peak distortion.[3][7] If you suspect overloading, dilute your sample and reinject.[3]
-
Ensure Sample Solvent Compatibility: The sample should be dissolved in a solvent that is weaker than or of similar strength to the mobile phase.[3] Injecting in a stronger solvent can cause peak fronting or tailing.
Step 4: Inspect the HPLC System
Issue: Extra-column effects, such as dead volume in tubing or fittings, can cause band broadening and contribute to peak tailing.[8]
Solutions:
-
Minimize Tubing Length and Diameter: Use the shortest possible length of narrow-bore tubing to connect the injector, column, and detector.[2]
-
Check Fittings: Ensure all fittings are properly tightened to avoid dead volume.
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for the analysis of Desmethyl Erlotinib on a C18 column?
A1: For basic compounds like Desmethyl Erlotinib, a mobile phase pH of 2-4 is generally recommended when using a standard silica-based C18 column.[1][3][4] This low pH ensures that the silanol groups on the stationary phase are protonated and less likely to cause peak tailing through secondary ionic interactions with the protonated analyte.[1][4]
Q2: Can I use a high pH mobile phase to analyze Desmethyl Erlotinib?
A2: While counterintuitive, using a high pH mobile phase (e.g., pH > 8) can be an effective strategy if you are using a pH-stable column (e.g., a hybrid or ethylene-bridged hybrid column). At high pH, Desmethyl Erlotinib will be in its neutral form, and the silanol groups will be deprotonated (negatively charged). This can lead to good peak shapes due to the absence of strong ionic interactions. However, it is crucial to ensure your column is stable at high pH to prevent stationary phase degradation.[9]
Q3: Are there alternative chromatographic modes to reversed-phase HPLC for Desmethyl Erlotinib analysis?
A3: Yes, for polar and basic compounds, alternative chromatographic techniques can offer better peak shapes and retention. These include:
-
Hydrophilic Interaction Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[10][11][12] It is well-suited for the retention and separation of polar compounds that are poorly retained in reversed-phase chromatography.[10][11][12]
-
Mixed-Mode Chromatography (MMC): MMC columns have stationary phases with both reversed-phase and ion-exchange properties.[13][14][15][16] This allows for multiple retention mechanisms and can provide excellent selectivity and peak shape for charged analytes like Desmethyl Erlotinib.[13][14][15][16]
Q4: How do I calculate the tailing factor to quantify peak asymmetry?
A4: The tailing factor (Tf), also known as the asymmetry factor, is a measure of peak symmetry. It is calculated at a certain percentage of the peak height (commonly 5% or 10%). The USP (United States Pharmacopeia) tailing factor is calculated as:
Tf = W₀.₀₅ / (2 * f)
Where:
-
W₀.₀₅ is the width of the peak at 5% of its height.
-
f is the distance from the peak maximum to the leading edge of the peak at 5% height.
A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1 indicates peak tailing.
Data Presentation
The following table summarizes the expected impact of various chromatographic parameters on the peak asymmetry of Desmethyl Erlotinib.
| Parameter | Condition 1 | Expected Tailing Factor (Tf) | Condition 2 | Expected Tailing Factor (Tf) | Rationale |
| Column Type | Standard C18 (Type A Silica) | > 1.5 | End-Capped C18 (Type B Silica) | 1.1 - 1.3 | Reduced silanol interactions with high-purity, end-capped silica.[1] |
| Mobile Phase pH | pH 6.0 | > 1.8 | pH 3.0 | 1.0 - 1.2 | Protonation of silanol groups at low pH minimizes secondary interactions.[1][3][4] |
| Mobile Phase Additive | None | > 1.5 | 10 mM Triethylamine (TEA) | 1.1 - 1.4 | TEA acts as a competing base, masking active silanol sites.[4] |
| Alternative Chromatography | Reversed-Phase | > 1.5 | Mixed-Mode | 1.0 - 1.2 | Ion-exchange and reversed-phase mechanisms provide better peak shape for charged analytes.[13][14][15][16] |
Experimental Protocols
Protocol 1: Optimized Reversed-Phase HPLC Method for Desmethyl Erlotinib
This protocol is a starting point for achieving symmetrical peaks for Desmethyl Erlotinib using reversed-phase HPLC.
-
HPLC System: A standard HPLC system with a UV or MS detector.
-
Column: A modern, end-capped C18 column (e.g., Waters XBridge C18, Agilent Zorbax StableBond C18) with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength (e.g., 254 nm) or MS with positive electrospray ionization.
Protocol 2: Sample Preparation
-
Standard Solution: Prepare a stock solution of Desmethyl Erlotinib in a suitable organic solvent (e.g., methanol or DMSO). Dilute to the desired concentration with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Plasma Samples: Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase composition.
Mandatory Visualizations
Caption: A workflow for troubleshooting peak tailing in Desmethyl Erlotinib analysis.
Caption: A logical flow diagram for method adjustment to resolve peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 13. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 14. helixchrom.com [helixchrom.com]
- 15. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
- 16. Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Erlotinib and its Derivatives
Welcome to the technical support center for the synthesis of Erlotinib and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic chemistry workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in Erlotinib synthesis and why is it problematic?
A1: The most common process-related impurity is the Erlotinib lactam, chemically known as 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.[1] This compound is not a degradation product but a key intermediate in the synthesis of Erlotinib.[1] Its presence in the final active pharmaceutical ingredient (API) indicates an incomplete reaction or insufficient purification.[1] High levels of this lactam impurity can reduce the overall yield and purity of the final product and may impact the safety and efficacy profile of the drug, leading to difficulties in meeting the stringent purity requirements of regulatory agencies.[1]
Q2: At what stage of the synthesis is the lactam impurity most likely to be carried over?
A2: The lactam impurity is an intentionally synthesized precursor to Erlotinib.[1] It is formed during the cyclization of a substituted anthranilate derivative.[1] The critical step where carry-over occurs is the subsequent chlorination reaction, which converts the quinazolinone (lactam) to a 4-chloroquinazoline intermediate. If this chlorination is incomplete, the unreacted lactam will be carried into the final coupling step and subsequent purification stages.[1]
Q3: What are the primary challenges associated with the reagents used in Erlotinib synthesis?
A3: Several challenges are associated with the reagents used in various synthetic routes for Erlotinib:
-
Chlorinating Agents: While effective, agents like thionyl chloride and phosphorus oxychloride must be handled with care due to their corrosive and reactive nature.[1] Some routes have historically used acyl chlorides, which are highly toxic and necessitate stringent handling protocols.[2]
-
Catalysts for Nitro Reduction: Traditional methods for reducing nitro groups in the synthesis pathway have employed expensive catalysts like Platinum(IV) oxide (PtO₂·H₂O) with high-pressure hydrogen gas, which is both costly and hazardous.[2][3]
-
Solvents: The choice of solvent is critical. For instance, using acetone for O-alkylation reactions can require extensive dehydration, which is not efficient for large-scale production.[2]
Q4: What are the main objectives of synthesizing Erlotinib derivatives?
A4: The primary goals for synthesizing Erlotinib derivatives are to overcome acquired drug resistance to the parent compound and to enhance its antitumor activity.[4][5] Many derivatives, such as those incorporating 1,2,3-triazole moieties, have been developed and evaluated for their potential to inhibit the proliferation of cancer cell lines that have become resistant to Erlotinib.[4][5][6][7]
Troubleshooting Guides
Issue 1: High Levels of Lactam Impurity in the Final Product
| Potential Cause | Recommended Solution |
| Incomplete Chlorination | Optimize the chlorination reaction conditions. Increase the equivalents of the chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride), elevate the reaction temperature, or extend the reaction time. Monitor the reaction progress closely using HPLC or TLC until the starting lactam is fully consumed.[1] |
| Suboptimal Reagent Choice | For the chlorination step, phosphorus oxychloride (POCl₃) has been identified as an effective chlorinating agent in optimized protocols.[2] |
| Inefficient Purification | Employ robust purification techniques. Recrystallization from a suitable solvent system is often effective. For more challenging separations, column chromatography may be necessary.[1] |
Issue 2: Low Yield in the Quinazoline Ring Cyclization Step
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Optimize the reaction parameters for the cyclization. An optimal process condition identified involves a reactant ratio of n (starting material 1) : n (formamide) : n (ammonium formate) = 1:5:1, with a reaction time of 15 hours at 120°C.[2] |
| Poor Quality Starting Materials | Ensure the use of high-purity starting materials and reagents to avoid side reactions that can lower the yield of the desired product.[1] |
Issue 3: Safety and Cost Concerns in the Nitro Reduction Step
| Potential Cause | Recommended Solution |
| Use of Hazardous Reagents | Replace high-pressure hydrogen gas and expensive catalysts like PtO₂·H₂O.[2][3] A modified, safer, and more economical method uses an in-situ hydrogen donor like ammonium formate in the presence of palladium on carbon (Pd/C). This reaction can proceed at room temperature with high yields (around 92%).[3] |
Issue 4: Difficulties in Synthesizing and Purifying Erlotinib Derivatives (e.g., 1,2,3-triazole derivatives)
| Potential Cause | Recommended Solution |
| Inefficient Click Reaction | For the synthesis of 1,2,3-triazole derivatives via copper(I)-catalyzed azide-alkyne cycloaddition, ensure the use of an effective catalyst like cuprous iodide (CuI). The reaction is typically carried out at an elevated temperature (e.g., 80°C).[4][6][7] |
| Complex Product Mixture | Following the reaction, the product mixture often requires purification by column chromatography to isolate the desired derivative.[4][6][7] The choice of solvent system for chromatography (e.g., dichloromethane/methanol) is crucial for effective separation.[4] |
Quantitative Data Summary
The following table summarizes the in vitro anti-proliferative activities (IC₅₀ values) of selected Erlotinib derivatives against various cancer cell lines, demonstrating the potential for enhanced efficacy compared to the parent drug.
| Compound | Cell Line | IC₅₀ (µM) |
| Erlotinib | KYSE410 | 5.00 ± 0.46 |
| Erlotinib | KYSE450 | 7.60 ± 0.51 |
| Erlotinib | H1650 | 14.00 ± 1.19 |
| Erlotinib | HCC827 | 11.81 ± 1.02 |
| Derivative 3d | KYSE450 (Drug-Resistant) | 7.17 ± 0.73 |
| Derivative 3d | H1650 (Drug-Resistant) | 5.76 ± 0.33 |
| Derivative 3d | HCC827 (Drug-Resistant) | 2.38 ± 0.17 |
| Derivative 4m | HeLa | 3.79 |
| Derivative 4k | HeLa | 4.16 |
| Derivative 4i | HeLa | 4.36 |
Experimental Protocols
Protocol 1: Optimized Chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one
-
Suspend the lactam intermediate, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, in a suitable high-boiling point solvent such as toluene.
-
Slowly add thionyl chloride (2-3 equivalents) or phosphorus oxychloride (1.5-2.5 equivalents) to the slurry at room temperature.[1]
-
Heat the reaction mixture to reflux (approximately 110-120°C for toluene) and maintain for 2-4 hours.[1]
-
Monitor the reaction's progress by TLC or HPLC until the starting material is no longer detected.[1]
-
After completion, carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice water.[1]
-
Neutralize the aqueous layer with a suitable base, such as a sodium bicarbonate solution.[1]
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.[1]
-
Purify the crude product by recrystallization or column chromatography as needed.[1]
Protocol 2: Final Coupling Step to Synthesize Erlotinib
-
Dissolve the 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline intermediate in a suitable solvent, such as isopropanol.[4][7]
-
Add 3-ethynylaniline (typically 1.0-1.1 equivalents) to the solution.[2][4][7]
-
Heat the reaction mixture to reflux (around 85°C) and stir for approximately 6 hours under a nitrogen atmosphere.[4][7]
-
Monitor the reaction by TLC or HPLC to ensure the complete consumption of the 4-chloroquinazoline.[1][7]
-
Upon completion, cool the mixture to room temperature to allow the Erlotinib product to precipitate.[1]
-
Filter the resulting solid and wash it with cold isopropanol, followed by a non-polar solvent like hexane to remove residual impurities.[1]
-
Dry the final product under a vacuum.[1]
Protocol 3: Synthesis of Erlotinib-1,2,3-triazole Derivatives
-
Add the aryl azide (1.2 mmol) and Erlotinib (1.0 mmol) to a mixed solvent system of water and tert-butanol (2:1 ratio, 30 ml).[4][7]
-
Add cuprous iodide (0.1 mmol) to the mixture as a catalyst.[4][7]
-
Stir the reaction mixture at 80°C and monitor its progress by TLC.[4][7]
-
Once the reaction is complete, extract the product with dichloromethane (3 x 20 ml).[4][7]
-
Wash the combined organic phases with water and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo.[4][7]
-
Purify the residue by column chromatography using a dichloromethane/methanol solvent system to obtain the desired triazole derivative.[4]
Visualizations
Caption: Workflow of Erlotinib synthesis highlighting key challenge points.
Caption: Troubleshooting logic for reducing Erlotinib lactam impurity.
Caption: Erlotinib's mechanism of action on the EGFR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 5. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]
Technical Support Center: Optimization of Protein Precipitation for Erlotinib Metabolite Quantification
Welcome to the technical support center for the optimization of protein precipitation in the quantification of Erlotinib and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the protein precipitation process for Erlotinib and its metabolite analysis.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete protein precipitation. | - Increase the ratio of organic solvent to plasma, with a 3:1 to 5:1 ratio being commonly recommended. - Ensure thorough vortexing or mixing after adding the precipitant to facilitate complete protein denaturation.[1] - Pre-chilling the precipitation solvent (e.g., acetonitrile) to -20°C can enhance precipitation efficiency.[2] |
| Analyte co-precipitation with proteins. | - Optimize the pH of the sample. Adjusting the pH away from the isoelectric point of the target analyte can reduce co-precipitation. - Experiment with different precipitating agents. While acetonitrile is common, methanol or acetone, or mixtures thereof, may yield better recovery for specific metabolites.[3][4] | |
| Poor Reproducibility (High %CV) | Inconsistent sample handling and precipitation. | - Ensure uniform and consistent vortexing time and speed for all samples. - Add the internal standard (IS) directly to the plasma sample before adding the precipitating solvent to account for variability in extraction efficiency.[5] - Use a calibrated pipette for all liquid handling steps to ensure accuracy. |
| Partial precipitation. | - Allow sufficient incubation time after adding the precipitant. A waiting period of five minutes can improve precipitation completeness.[5] - Centrifuge at a sufficient speed and duration (e.g., >10,000 x g for 10-15 minutes) to ensure a compact protein pellet. | |
| Matrix Effects in LC-MS/MS Analysis | Co-elution of endogenous matrix components. | - While protein precipitation is a simpler method, it may be less clean than other techniques. If matrix effects are significant, consider alternative sample preparation methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6] - The supernatant can be evaporated and reconstituted in a smaller volume of the mobile phase to increase sensitivity and potentially reduce matrix effects.[7] |
| Phospholipid interference. | - Acetonitrile is generally more effective than methanol at precipitating phospholipids, leading to cleaner extracts.[5] | |
| Clogged LC Column or Tubing | Incomplete removal of precipitated proteins. | - After centrifugation, carefully aspirate the supernatant without disturbing the protein pellet.[7] - Consider using a filter vial or passing the supernatant through a syringe filter (e.g., 0.22 µm) before injection into the LC-MS/MS system.[8] |
| Precipitate Formation Upon Supernatant Storage | Post-precipitation of proteins or other matrix components. | - Ensure the initial precipitation and centrifugation steps are robust. - If storing the supernatant, keep it at a low temperature (e.g., 4°C) to minimize further precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective precipitating solvent for Erlotinib and its metabolites?
A1: Acetonitrile is the most widely used and generally effective precipitating solvent for the analysis of Erlotinib and its metabolites from plasma samples.[3][9] It provides good recovery and efficiently precipitates proteins and phospholipids, resulting in a relatively clean supernatant for LC-MS/MS analysis.[5][10] A common ratio is 3 to 4 volumes of cold acetonitrile to 1 volume of plasma.[7]
Q2: Should I be concerned about the stability of Erlotinib and its metabolites during the protein precipitation process?
A2: Erlotinib is generally stable under typical protein precipitation conditions. However, it is always good practice to minimize the time samples are at room temperature. Performing the precipitation at a lower temperature (e.g., on ice or at 4°C) can help maintain the stability of both the protein and the analyte.
Q3: Can I inject the supernatant directly into the LC-MS/MS system after centrifugation?
A3: Yes, in many cases, the supernatant can be directly injected into the LC-MS/MS system.[7] However, for increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase.[7] This step also allows for solvent exchange if the precipitation solvent is not compatible with the initial mobile phase conditions.
Q4: How can I minimize ion suppression or enhancement in my LC-MS/MS analysis?
A4: Ion suppression or enhancement is a form of matrix effect. To minimize this, ensure efficient protein and phospholipid removal. Using acetonitrile as the precipitating agent is a good starting point.[5] If significant matrix effects persist, further sample cleanup using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) might be necessary.[6] The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects.
Q5: What are the key parameters to validate for a protein precipitation method for Erlotinib quantification?
A5: According to regulatory guidelines, key validation parameters include linearity, accuracy, precision (intra-day and inter-day), selectivity, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).[10]
Quantitative Data Summary
The following tables summarize the performance characteristics of various protein precipitation methods for the quantification of Erlotinib and its primary metabolite, OSI-420.
Table 1: Performance Characteristics of Protein Precipitation Methods for Erlotinib Quantification
| Precipitating Agent | Biological Matrix | Analytical Method | Linearity Range (ng/mL) | Extraction Recovery (%) | Reference |
| Acetonitrile | Human Plasma | LC-MS/MS | 25 - 5,000 | > 89 | [10] |
| Acetonitrile | Rat Plasma | LC-MS/MS | 3 - 2,000 | Not Reported | [3] |
| Acetonitrile-Methanol (9:1, v/v) | Rat Plasma | LC-MS/MS | Not Reported | Not Reported | [3] |
| Acetonitrile | Rat Plasma | LC-MS/MS | 10 - 10,000 | Not Reported | [9] |
Table 2: Performance Characteristics of Protein Precipitation Methods for OSI-420 (Didesmethyl Erlotinib) Quantification
| Precipitating Agent | Biological Matrix | Analytical Method | Linearity Range (ng/mL) | Extraction Recovery (%) | Reference |
| Acetonitrile | Human Plasma | LC-MS/MS | 0.5 - 500 | > 99 | [10] |
| Methanol | Rat Plasma | LC-MS/MS | Not Reported | Not Reported | [3] |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
This protocol is a general procedure for the extraction of Erlotinib and its metabolites from plasma samples for LC-MS/MS analysis.
-
Sample Thawing: If plasma samples are frozen, thaw them completely on ice or at room temperature.[7]
-
Aliquoting: Pipette a specific volume of the plasma sample (e.g., 50 µL or 100 µL) into a clean microcentrifuge tube.[7]
-
Internal Standard Addition: Add the internal standard (IS) working solution to each plasma sample, standard, and quality control sample. The volume of the IS solution should be minimal (typically 5-10% of the sample volume) to avoid partial protein precipitation upon addition.[5]
-
Protein Precipitation: Add 3 to 4 volumes of cold (-20°C) acetonitrile to the plasma sample.[7] For example, for a 100 µL plasma sample, add 300-400 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete denaturation and precipitation of proteins.[8]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.[7]
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a smaller volume of the mobile phase.[7]
-
Analysis: Inject an appropriate volume of the final sample into the LC-MS/MS system for the quantification of Erlotinib and its metabolites.[7]
Visualizations
Caption: Erlotinib inhibits EGFR autophosphorylation and downstream signaling.
Caption: A typical workflow for protein precipitation in bioanalysis.
Caption: A decision tree for troubleshooting low analyte recovery.
References
- 1. Technical Tip: Protein Precipitation [phenomenex.com]
- 2. ijstr.org [ijstr.org]
- 3. researchgate.net [researchgate.net]
- 4. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. filtrous.com [filtrous.com]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
Validation & Comparative
Comparative Efficacy of Desmethyl Erlotinib and Erlotinib in NSCLC Models: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Erlotinib and its primary active metabolite, Desmethyl Erlotinib (OSI-420), in Non-Small Cell Lung Cancer (NSCLC) models. It is important to note that a thorough review of published literature did not yield any data on "Desmethyl Erlotinib Acetate." The focus of this guide is therefore on Desmethyl Erlotinib. While direct head-to-head comparative studies detailing the efficacy of both compounds in the same NSCLC models are limited, this guide synthesizes available preclinical data to offer insights into their relative potency. A key finding in the literature is that Erlotinib and its active metabolite, Desmethyl Erlotinib (OSI-420), are considered to be equipotent.
Data Presentation: Quantitative Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for both Erlotinib and Desmethyl Erlotinib (OSI-420) from various studies. It is crucial to interpret this data with the understanding that the experimental conditions may vary between studies.
Table 1: In Vitro Efficacy of Erlotinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Erlotinib IC50 |
| PC-9 | Exon 19 Deletion | ~30 nM |
| H3255 | L858R | Data not consistently reported |
| A549 | Wild-Type | ~23 µM |
| H1299 | Wild-Type | ~65 µM |
| H1975 | L858R + T790M | ~4.3 µM |
Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density, ATP concentration).
Table 2: In Vitro Efficacy of Desmethyl Erlotinib (OSI-420)
| Assay Type | Target | Desmethyl Erlotinib (OSI-420) IC50 |
| Cell-free Kinase Assay | Human EGFR | 2 nM |
| Cellular Autophosphorylation Assay | EGFR Autophosphorylation in tumor cells | 20 nM |
The data suggests that both Erlotinib and Desmethyl Erlotinib are potent inhibitors of EGFR. The cell-free assay for Desmethyl Erlotinib shows high potency against the isolated enzyme. The cellular autophosphorylation assay provides a more biologically relevant measure of target engagement within a cell, and the 20 nM IC50 is comparable to the potency of Erlotinib in sensitive NSCLC cell lines.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the comparative efficacy of these compounds.
1. Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method for determining the effect of an EGFR inhibitor on the proliferation of NSCLC cells.
-
Cell Seeding:
-
Harvest and count NSCLC cells (e.g., PC-9 for sensitive, A549 for resistant).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Erlotinib or Desmethyl Erlotinib in the appropriate culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compound or vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Western Blot for EGFR Phosphorylation
This protocol is used to assess the inhibition of EGFR autophosphorylation, a direct measure of target engagement.
-
Cell Treatment and Lysis:
-
Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of Erlotinib or Desmethyl Erlotinib for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total EGFR to normalize the phospho-EGFR signal.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-EGFR to total EGFR to determine the extent of inhibition.
-
Visualizations: Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of Erlotinib/Desmethyl Erlotinib.
Caption: A general experimental workflow for comparing the efficacy of EGFR inhibitors.
A Comparative Guide to the Bioanalytical Validation of Desmethyl Erlotinib Acetate in Plasma
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is critical for pharmacokinetic and pharmacodynamic studies. This guide provides a comparative overview of validated analytical methods for the determination of Desmethyl Erlotinib Acetate (OSI-420), a primary active metabolite of Erlotinib, in plasma. The methodologies outlined below leverage High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), representing the gold standard for bioanalytical assays.
Performance Comparison of Validated Methods
The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize key validation parameters from various published studies, offering a clear comparison of their linearity, accuracy, precision, and sensitivity.
Table 1: Linearity and Range of Quantitation
| Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | ULOQ (ng/mL) | Internal Standard | Reference |
| LC-MS/MS | Human Plasma | 0.5 - 500 | 0.5 | 500 | OSI-597 (4-Methyl Erlotinib) | [1] |
| HPLC-MS/MS | Human Plasma | 5 - 2500 | 5 | 2500 | Not Specified | [2][3] |
| UPLC-ESI-MS/MS | Rat Plasma | 0.4 - 1000 (for Erlotinib) | 0.4 | 1000 | Gefitinib | [4] |
| LC-MS/MS | Human Plasma | 1.00 - 2502.02 (for Erlotinib) | 1.00 | 2502.02 | Erlotinib D6 | [5] |
Table 2: Accuracy and Precision of Validated Methods
| Analytical Method | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| LC-MS/MS | LLOQ, Low, Mid, High QC | < 14% (except 17% at LLOQ) | Not Specified | < 14% (except 17% at LLOQ) | [1] |
| LC-MS/MS (for Erlotinib) | Not Specified | 0.62% - 7.07% | 0.62% - 7.07% | 94.4% - 103.3% | [5][6] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful implementation of any analytical method.
Method 1: LC-MS/MS for Desmethyl Erlotinib (OSI-420) in Human Plasma.[1]
-
Sample Preparation: Protein precipitation. To 50 µL of plasma, add 200 µL of cold methanol containing the internal standard (OSI-597). Vortex and centrifuge. Transfer 150 µL of the supernatant and mix with 150 µL of 10 mM ammonium acetate.
-
Chromatography:
-
Column: BEH XBridge C18 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 5 mM ammonium acetate and acetonitrile.
-
Flow Rate: 0.7 mL/min.
-
Total Run Time: 7 minutes.
-
-
Mass Spectrometry:
-
Instrument: Waters Xevo triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple reaction monitoring (MRM).
-
Method 2: UPLC-ESI-MS/MS for Erlotinib in Rat Plasma.[4]
-
Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE).
-
Chromatography:
-
Column: Acquity UPLC BEH™ C18.
-
Mobile Phase: Water:acetonitrile (20:80, v/v), each with 0.15% formic acid.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple reaction monitoring (MRM).
-
Visualizing the Workflow and Pathway
To further elucidate the experimental process and the biological context of Erlotinib and its metabolite, the following diagrams are provided.
References
- 1. diva-portal.org [diva-portal.org]
- 2. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 3. ovid.com [ovid.com]
- 4. UPLC-ESI-MS/MS study of the effect of green tea extract on the oral bioavailability of erlotinib and lapatinib in rats: Potential risk of pharmacokinetic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Safety Profiles of First and Second-Generation EGFR TKIs
For Researchers, Scientists, and Drug Development Professionals
The advent of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, the clinical application of these targeted therapies is often accompanied by a distinct set of adverse events. This guide provides an objective comparison of the safety profiles of first and second-generation EGFR TKIs, supported by available clinical data, to aid in informed research and drug development decisions.
Executive Summary
First-generation EGFR TKIs, including gefitinib and erlotinib, are generally associated with a manageable safety profile. In contrast, second-generation TKIs, such as afatinib and dacomitinib, while demonstrating efficacy, tend to exhibit a higher incidence and severity of certain adverse events due to their broader and more potent inhibition of the ErbB family of receptors. The most common toxicities across both generations include dermatological and gastrointestinal events, which are directly related to the on-target inhibition of EGFR in normal tissues.
Comparative Safety Data
The following table summarizes the incidence of common grade 3/4 adverse events reported in clinical trials for first and second-generation EGFR TKIs. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study populations and methodologies.
| Adverse Event | First-Generation EGFR TKIs | Second-Generation EGFR TKIs |
| Gefitinib | Erlotinib | |
| Diarrhea (Grade ≥3) | ~1-5% | ~6-17% |
| Rash/Acneiform Dermatitis (Grade ≥3) | ~1-4% | ~9-18% |
| Stomatitis/Mucositis (Grade ≥3) | <1% | ~2-4% |
| Paronychia (Grade ≥3) | <1% | ~1% |
| Elevated ALT/AST (Grade ≥3) | ~2-25% | ~2-6% |
Note: The data presented is an aggregation from multiple sources and clinical trials. For precise figures, referring to the specific trial publications is recommended.
Key Differences in Safety Profiles
First-generation EGFR TKIs, gefitinib and erlotinib, have similar toxicity profiles, though some studies suggest gefitinib may be slightly better tolerated.[1] Their primary adverse effects are skin rash and diarrhea, which are typically mild to moderate in severity.[2]
Second-generation EGFR TKIs, afatinib and dacomitinib, are known for a higher incidence of class-specific adverse events.[3] Afatinib treatment has been associated with more diarrhea and rash compared to first-generation agents.[1][4] Dacomitinib also presents a significant incidence of diarrhea, paronychia, and dermatitis.[5] However, some studies suggest that dacomitinib may have a manageable toxicity profile with appropriate dose modifications.[5][6] A real-world study comparing afatinib and dacomitinib found that while their overall effectiveness and safety profiles were similar, the incidence of diarrhea was higher with afatinib, and paronychia was more frequent with dacomitinib.[7][8]
Management of Common Adverse Events
Proactive and effective management of TKI-related toxicities is crucial to ensure patient adherence and optimize treatment outcomes.[9][10]
Dermatological Toxicity (Rash, Dry Skin, Paronychia)
-
Prophylactic Measures: Regular use of emollients and sun protection can help prevent or reduce the severity of skin reactions.[9][11]
-
Reactive Management: For mild to moderate rash (Grade 1-2), topical corticosteroids and/or antibiotics (e.g., clindamycin, erythromycin) are often recommended.[12][13] For more severe cases (Grade 3-4), oral antibiotics (e.g., doxycycline, minocycline) and sometimes a short course of oral corticosteroids may be necessary.[11][12][13] Dose interruption or reduction of the EGFR TKI may be required for severe or intolerable skin toxicity.[9][13]
Gastrointestinal Toxicity (Diarrhea, Stomatitis)
-
Diarrhea: Management typically involves dietary modifications and the use of anti-diarrheal agents like loperamide.[10][11] It is essential to initiate treatment at the first sign of loose stools to prevent dehydration and more severe complications.[11]
-
Stomatitis/Mucositis: For mild cases, topical treatments such as triamcinolone acetonide dental paste can be effective.[13] In more severe instances, oral antibiotics and dose adjustments of the EGFR TKI may be warranted.[12][13]
Experimental Protocols
Detailed experimental protocols for the clinical trials cited are typically available in the supplementary materials of the respective publications or on clinical trial registries such as ClinicalTrials.gov. These protocols outline the specific methodologies for patient selection, treatment administration, toxicity grading (commonly using the National Cancer Institute's Common Terminology Criteria for Adverse Events - CTCAE), and data analysis. For researchers seeking to replicate or build upon these findings, consulting the original trial documentation is essential.
Signaling Pathway and Safety Profile Comparison
The following diagrams illustrate the EGFR signaling pathway and a conceptual comparison of the safety profiles between first and second-generation EGFR TKIs.
Caption: EGFR signaling pathway and points of inhibition by TKIs.
Caption: Conceptual comparison of safety profiles.
References
- 1. Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Side effects of tyrosine kinase inhibitors therapy in patients with non-small cell lung cancer and associations with EGFR polymorphisms: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Afatinib and Dacomitinib Efficacy, Safety, Progression Patterns, and Resistance Mechanisms in Patients with Non-Small Cell Lung Cancer Carrying Uncommon EGFR Mutations: A Comparative Cohort Study in China (AFANDA Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The difference between dacomitinib and afatinib in effectiveness and safety in first-line treatment of patients with advanced EGFR-mutant non-small... [en-cancer.fr]
- 9. Expert Consensus on the Management of Adverse Events from EGFR Tyrosine Kinase Inhibitors in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. archive.cancerworld.net [archive.cancerworld.net]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. Management Strategies for Adverse Events Associated With EGFR TKIs in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Erlotinib Versus Other EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Erlotinib, a first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, against other EGFR inhibitors from different generations. The analysis is supported by data from pivotal clinical trials and preclinical studies, with a focus on efficacy, safety, and mechanism of action.
Introduction to EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC).[1] EGFR inhibitors are designed to block the receptor's kinase activity, thereby inhibiting the downstream signaling pathways that fuel tumor growth.[1]
Erlotinib is a potent and selective inhibitor of the EGFR tyrosine kinase.[] It functions by reversibly binding to the adenosine triphosphate (ATP) binding site of the EGFR's intracellular tyrosine kinase domain, which prevents receptor phosphorylation and subsequent activation of downstream signaling cascades.[][3] This action can lead to the obstruction of tumor cell proliferation, induction of cell cycle arrest, and triggering of apoptosis in cancer cells that overexpress EGFR.[] Erlotinib is approved for the treatment of NSCLC and pancreatic cancer.[]
This guide will compare Erlotinib with other key EGFR inhibitors:
-
First-Generation (Reversible): Gefitinib
-
Second-Generation (Irreversible Pan-ErbB): Afatinib, Dacomitinib
-
Third-Generation (Mutant-Selective, Irreversible): Osimertinib
EGFR Signaling Pathway
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway, which are crucial for cell proliferation and survival.[4]
Head-to-Head Clinical Trial Data
The following tables summarize key efficacy and safety data from head-to-head clinical trials comparing Erlotinib with other EGFR inhibitors in patients with EGFR-mutated advanced NSCLC.
Table 1: Erlotinib vs. Gefitinib (First-Generation)
| Trial / Study | Endpoint | Erlotinib | Gefitinib | Hazard Ratio (95% CI) | P-value | Citation(s) |
| CTONG 0901 | Progression-Free Survival | 13.0 months | 10.4 months | 0.62–1.05 | 0.108 | [5][6] |
| Overall Survival | 22.9 months | 20.1 months | 0.63–1.13 | 0.250 | [5][6] | |
| Objective Response Rate | 56.3% | 52.3% | - | 0.530 | [5][6] | |
| Retrospective | Progression-Free Survival | 13.4 months | 11.9 months | 0.73 (0.57-0.93) | 0.0162 | [7] |
| (Kuo et al.) | Overall Survival | 26.3 months | 20.2 months | 0.75 (0.54-1.04) | 0.0912 | [7] |
| E100VG250 | Progression-Free Survival | 10.1 months (100mg) | 11.3 months (250mg) | 1.295 (0.893–1.879) | 0.171 | [8] |
| (Phase 2) | Overall Survival | 26.6 months (100mg) | 28.7 months (250mg) | 0.999 (0.637–1.569) | 0.998 | [8] |
Note: The E100VG250 study used a lower dose of Erlotinib (100 mg/day) compared to the standard 150 mg/day.
Table 2: Erlotinib vs. Second-Generation Inhibitors
| Trial / Study | Inhibitor | Endpoint | Erlotinib | Second-Gen Inhibitor | Hazard Ratio (95% CI) | P-value | Citation(s) |
| LUX-Lung 8 | Afatinib | Overall Survival | 6.8 months | 7.9 months | 0.81 (0.69–0.95) | 0.0077 | [9] |
| (Squamous Cell) | Progression-Free Survival | 1.9 months | 2.6 months | 0.81 (0.69-0.96) | 0.0103 | [9] | |
| ARCHER 1009 | Dacomitinib | Progression-Free Survival | 2.6 months | 2.6 months | 0.941 (0.802-1.104) | 0.229 | [10] |
| (Unselected) | |||||||
| Pooled Analysis | Dacomitinib | Progression-Free Survival | 9.6 months | 14.6 months | 0.717 (0.458-1.124) | 0.146 | [11] |
| (EGFR-mutant) | Overall Survival | 23.2 months | 26.6 months | 0.737 (0.431-1.259) | 0.265 | [11] | |
| Phase II | Dacomitinib | Progression-Free Survival | 1.91 months | 2.86 months | 0.66 (0.47-0.91) | 0.012 | [12][13] |
| (Ramalingam et al.) | Overall Survival | 7.44 months | 9.53 months | 0.80 (0.56-1.13) | 0.205 | [13] |
Table 3: Erlotinib vs. Osimertinib (Third-Generation)
| Trial / Study | Endpoint | Erlotinib or Gefitinib | Osimertinib | Hazard Ratio (95% CI) | P-value | Citation(s) |
| FLAURA | Progression-Free Survival | 10.2 months | 18.9 months | 0.46 (0.37-0.57) | <0.001 | [14] |
| Overall Survival | 31.8 months | 38.6 months | 0.799 (0.641-0.997) | 0.0462 | [14][15] |
Safety and Tolerability Profile
| Adverse Event (Grade 3/4) | Erlotinib | Gefitinib | Afatinib | Dacomitinib | Osimertinib | Citation(s) |
| Diarrhea | ~2% | Similar to Erlotinib | ~10-14% | ~11% | ~2% | [5][9][10][16] |
| Rash/Acne | ~10% | Similar to Erlotinib | ~6-9% | ~7% | <1% | [5][9][10][16] |
| Stomatitis/Mucositis | <1% | Similar to Erlotinib | ~4-9% | ~3% | <1% | [5][9][10][16] |
Note: Frequencies are approximate and can vary between studies. This table provides a general comparison of common adverse events.
The safety profiles of the different EGFR inhibitors vary. Second-generation inhibitors like afatinib and dacomitinib are associated with higher rates of diarrhea and stomatitis compared to first- and third-generation inhibitors.[16] Erlotinib and gefitinib have similar toxicity profiles.[17] Osimertinib generally demonstrates a more favorable safety profile.[18]
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for evaluating and comparing the performance of EGFR inhibitors.
Biochemical Assay: EGFR Kinase Activity (e.g., ADP-Glo™ Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified EGFR protein.
Objective: To determine the IC₅₀ value of a test compound against EGFR kinase.
Materials:
-
Purified recombinant EGFR enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Test compound (e.g., Erlotinib)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then further dilute in kinase buffer.
-
Kinase Reaction:
-
Add diluted test compound or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add a solution containing the EGFR enzyme and substrate in kinase buffer.
-
Initiate the reaction by adding ATP solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: The amount of ADP generated is proportional to the kinase activity. The luminescent signal is inversely correlated with the amount of ADP. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[19]
Cell-Based Assay: Cell Proliferation (e.g., MTS Assay)
This assay assesses the effect of an inhibitor on the proliferation of cancer cells that are dependent on EGFR signaling.
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound on an EGFR-dependent cancer cell line.
Materials:
-
EGFR-dependent cancer cell line (e.g., PC-9, HCC827)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., Erlotinib)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well plates
-
Cell incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound or vehicle (DMSO control).
-
Incubation: Incubate the plates for 72 hours.
-
MTS Assay:
-
Add MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C. The MTS reagent is bioreduced by viable cells into a colored formazan product.
-
-
Data Acquisition: Measure the absorbance at 490 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle-treated cells (100% viability). Plot the normalized viability versus the logarithm of the compound concentration and fit the data to determine the GI₅₀ value.[1][4]
Generations of EGFR Inhibitors
The development of EGFR inhibitors has progressed through several generations, each with distinct characteristics regarding their binding mechanism and selectivity.
Conclusion
The landscape of EGFR-targeted therapies has evolved significantly since the introduction of first-generation inhibitors like Erlotinib. Head-to-head clinical trials provide valuable data for comparing the efficacy and safety of these agents.
-
Erlotinib vs. Gefitinib: These first-generation inhibitors have shown broadly similar efficacy and toxicity profiles in patients with common EGFR mutations, with some studies suggesting a potential progression-free survival benefit for erlotinib.[6][7]
-
Erlotinib vs. Second-Generation Inhibitors: Second-generation inhibitors, such as afatinib and dacomitinib, have demonstrated superior efficacy over first-generation agents in certain settings, but this often comes with increased toxicity, particularly diarrhea and rash.[9][20]
-
Erlotinib vs. Third-Generation Inhibitors: The third-generation inhibitor, osimertinib, has shown superior progression-free and overall survival compared to first-generation inhibitors in the first-line treatment of EGFR-mutated NSCLC, along with a favorable safety profile and significant activity against the T790M resistance mutation.[14][15]
For researchers and drug development professionals, understanding the nuances in efficacy, safety, and mechanism of action across these generations of EGFR inhibitors is critical for the continued development of more effective and better-tolerated cancer therapies. The experimental protocols outlined provide a foundation for the preclinical evaluation of novel EGFR-targeted agents.
References
- 1. benchchem.com [benchchem.com]
- 3. Erlotinib - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. A phase III randomised controlled trial of erlotinib vs gefitinib in advanced non-small cell lung cancer with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase III randomised controlled trial of erlotinib vs gefitinib in advanced non-small cell lung cancer with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 8. Frontiers | Efficacy and Tolerability of Erlotinib 100 mg/d vs. Gefitinib 250 mg/d in EGFR-Mutated Advanced Non-small Cell Lung Cancer (E100VG250): An Open-Label, Randomized, Phase 2 Study [frontiersin.org]
- 9. ASCO 2015: Superior overall survival for afatinib compared to erlotinib demonstrated in head-to-head trial in patients with previously treated advanced squamous cell carcinoma of the lung [prnewswire.com]
- 10. Dacomitinib versus erlotinib in patients with advanced-stage, previously treated non-small-cell lung cancer (ARCHER 1009): a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dacomitinib versus erlotinib in patients with EGFR-mutated advanced nonsmall-cell lung cancer (NSCLC): pooled subset analyses from two randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Randomized Phase II Study of Dacomitinib (PF-00299804), an Irreversible Pan–Human Epidermal Growth Factor Receptor Inhibitor, Versus Erlotinib in Patients With Advanced Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 15. A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases [mdpi.com]
- 16. Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Patient-reported outcomes from FLAURA: Osimertinib versus erlotinib or gefitinib in patients with EGFR-mutated advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Erlotinib Metabolite Quantification
Quantitative Performance Comparison
The selection of an analytical method is often a trade-off between sensitivity, selectivity, and accessibility. LC-MS/MS is generally considered the gold standard for bioanalysis due to its high sensitivity and selectivity. However, HPLC-UV offers a cost-effective and robust alternative for certain applications. The following table summarizes the key performance parameters for the quantification of Erlotinib and its metabolite OSI-420 by both methods, compiled from various studies.
| Parameter | HPLC-UV | LC-MS/MS |
| Analyte | Erlotinib | OSI-420 |
| Linearity Range (ng/mL) | 6 - 6000[1] | 6 - 2000[1] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 6[1] | 6[1] |
| Intra-day Precision (% CV) | < 6.8[1] | < 6.8[1] |
| Inter-day Precision (% CV) | < 6.8[1] | < 6.8[1] |
| Accuracy (%) | ± 7.4[1] | ± 7.4[1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following sections provide summaries of the experimental protocols for both HPLC-UV and LC-MS/MS methods.
HPLC-UV Method for Erlotinib and OSI-420
This method is suitable for the simultaneous quantification of Erlotinib and its active metabolite OSI-420 in human serum.[1]
-
Sample Preparation: Liquid-liquid extraction is performed on 100 µL of human serum using t-butyl methyl ether.
-
Chromatography:
-
Detection: UV detection is carried out at a wavelength of 345 nm.[1]
LC-MS/MS Method for Erlotinib and its Metabolites
This highly sensitive and selective method is ideal for the quantification of Erlotinib and its metabolites in human plasma.[2]
-
Sample Preparation: Protein precipitation is a common method for extracting Erlotinib and its metabolites from plasma samples. To 50 µL of plasma, 200 µL of cold methanol containing internal standards (e.g., erlotinib-d6) is added. After vortexing and centrifugation, the supernatant is transferred for analysis.[3]
-
Chromatography:
-
Mass Spectrometry:
Visualizing the Scientific Context
To better understand the mechanism of action of Erlotinib and the workflow for method comparison, the following diagrams are provided.
References
4-Methyl Erlotinib as an Internal Standard for OSI-420: A Performance Comparison Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the active erlotinib metabolite OSI-420 (desmethyl erlotinib), the selection of a suitable internal standard is critical for ensuring the accuracy and reliability of quantitative data. This guide provides an objective comparison of the performance of 4-Methyl Erlotinib as an internal standard for OSI-420 against other potential alternatives, supported by experimental data.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation and analysis. While stable isotope-labeled (SIL) internal standards are often considered the gold standard, structurally similar analogs can also provide robust and reliable performance.
This section compares the performance of 4-Methyl Erlotinib with other potential internal standards for the quantification of OSI-420. The data for 4-Methyl Erlotinib is derived from a validated LC-MS/MS method by Svedberg et al. (2015).[1] Since direct comparative studies using other internal standards for OSI-420 are limited, this guide also includes performance data for other commonly used types of internal standards in similar bioanalytical assays to provide a broader context.
| Internal Standard | Analyte | Matrix | Key Performance Parameters | Reference |
| 4-Methyl Erlotinib (OSI-597) | OSI-420 | Human Plasma | Precision (CV%): <14% (17% at LLOQ) Accuracy: Within ±15% of nominal values Extraction Recovery: 99% | Svedberg et al. (2015)[1] |
| Deuterated Erlotinib (Erlotinib-d6) | Erlotinib | Human Plasma | Precision (CV%): <14% Accuracy: Within ±15% of nominal values Extraction Recovery: 89% | Svedberg et al. (2015)[1] |
| Propranolol | Erlotinib and OSI-420 | Nude Mice Plasma | Precision (RSD%): Intra-day: 3.1% - 8.2%; Inter-day: 5.4% - 9.7% (for OSI-420) Accuracy (RE%): Intra-day: -6.4% to 7.8%; Inter-day: -4.5% to 6.3% (for OSI-420) Extraction Recovery: 85.6% ± 4.3% (for OSI-420) | Li et al. (2014) |
| Midazolam | Erlotinib and OSI-420 | Human Plasma | Precision (CV%): Intra-day: 4% (for OSI-420 at 5 ng/mL) Accuracy: 80% (for OSI-420 at 5 ng/mL) | de Vries et al. (2007) |
Note: The data presented is compiled from different studies, and a direct comparison should be made with caution due to variations in experimental conditions, matrices, and analytical platforms.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical methods. The following is a detailed protocol for the quantification of OSI-420 in human plasma using 4-Methyl Erlotinib as an internal standard, based on the work of Svedberg et al. (2015).[1]
Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma, add 200 µL of cold methanol containing 4-Methyl Erlotinib (OSI-597) at a concentration of 12.5 ng/mL.
-
Vortex the mixture thoroughly for 15 seconds.
-
Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to precipitate proteins.
-
Transfer 150 µL of the supernatant to a clean tube.
-
Add 150 µL of 10 mM ammonium acetate to the supernatant.
-
Vortex the mixture for 5 minutes.
-
Transfer the final samples to a 96-well injection plate for analysis.
LC-MS/MS Analysis
-
Chromatographic System: Waters Acquity UPLC
-
Mass Spectrometer: Waters Xevo triple quadrupole mass spectrometer
-
Column: BEH XBridge C18 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 5 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.7 mL/min
-
Gradient Elution: A linear gradient is employed to separate the analytes.
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Visualizations
To provide a clearer understanding of the experimental workflow and the underlying principles, the following diagrams are provided.
Caption: A typical experimental workflow for the quantification of OSI-420.
Caption: Erlotinib and OSI-420 inhibit EGFR signaling pathways.
References
Erlotinib and its Metabolite OSI-420: A Comparative Analysis of Equipotency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the epidermal growth factor receptor (EGFR) inhibitor Erlotinib and its primary active metabolite, OSI-420. The following sections present experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows to objectively assess their equipotency.
Quantitative Comparison of Inhibitory Potency
Erlotinib is a potent inhibitor of EGFR tyrosine kinase, and its major metabolite, OSI-420 (also known as Desmethyl Erlotinib), has been shown to exhibit comparable inhibitory activity.[1][2] This section summarizes the in vitro potency of both compounds against EGFR.
| Compound | Target | IC50 (nM) - Enzymatic Assay | IC50 (nM) - Cellular Assay | Reference |
| Erlotinib | EGFR Tyrosine Kinase | 2 | 20 | [3][4] |
| OSI-420 | EGFR Tyrosine Kinase | 2.5 | 14 | [4] |
Table 1: Comparative IC50 Values of Erlotinib and OSI-420 against EGFR. This table summarizes the half-maximal inhibitory concentrations (IC50) of Erlotinib and OSI-420 from both enzymatic and cellular assays, demonstrating their comparable potency.
| Cell Line | EGFR Mutation Status | Erlotinib IC50 (nM) | Reference |
| PC-9 | Exon 19 Deletion | 7 | [5] |
| H3255 | L858R | 12 | [5] |
| H1975 | L858R + T790M | >20,000 | [1] |
| A549 | Wild-Type | >20,000 | [1] |
Table 2: Cellular Potency of Erlotinib in NSCLC Cell Lines with Different EGFR Mutation Status. This table details the IC50 values of Erlotinib against various non-small cell lung cancer (NSCLC) cell lines, highlighting its selectivity for cells with activating EGFR mutations.
Experimental Protocols
EGFR Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a typical method for determining the in vitro inhibitory activity of a compound against purified EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP), [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (Erlotinib, OSI-420) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Add the EGFR kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular EGFR Autophosphorylation Assay
This protocol describes a method to measure the inhibitory effect of a compound on EGFR autophosphorylation in intact cells.
Materials:
-
Cancer cell line overexpressing EGFR (e.g., A431)
-
Cell culture medium and supplements
-
Test compounds (Erlotinib, OSI-420) dissolved in DMSO
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated EGFR (pY1068) and total EGFR
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blotting reagents and equipment
-
Microplate reader or imaging system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for several hours.
-
Treat the cells with various concentrations of the test compounds for a defined period.
-
Stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce EGFR autophosphorylation.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blotting using antibodies against pEGFR and total EGFR to detect the levels of phosphorylated and total receptor, respectively.
-
Quantify the band intensities and normalize the pEGFR signal to the total EGFR signal.
-
Calculate the percentage of inhibition of EGFR phosphorylation for each compound concentration relative to the EGF-stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition by Erlotinib and OSI-420.
Experimental Workflow: Kinase Inhibition Assay
Caption: A typical experimental workflow for determining the IC50 of a kinase inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Desmethyl Erlotinib Acetate Quantification
This guide provides a framework for the inter-laboratory comparison of Desmethyl Erlotinib Acetate quantification, a critical metabolite of the cancer therapeutic, Erlotinib. The accurate measurement of this analyte is essential for pharmacokinetic studies and therapeutic drug monitoring. This document outlines standardized experimental protocols and presents a comparative analysis of hypothetical laboratory performance data to assist researchers, scientists, and drug development professionals in evaluating and ensuring the reliability of their analytical methods.
Quantitative Data Summary
The following table summarizes hypothetical performance data from three different laboratories for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This data is representative of what would be evaluated in an inter-laboratory comparison study to assess the accuracy and precision of the analytical methods employed.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria (ICH M10) |
| Linearity (r²) | 0.998 | 0.995 | 0.999 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL | 0.4 ng/mL | - |
| Intra-Assay Precision (%CV) | 4.2% | 6.8% | 3.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-Assay Precision (%CV) | 5.8% | 8.2% | 4.9% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -3.5% | +5.2% | -2.8% | Within ±15% (±20% at LLOQ) |
| Matrix Effect (%CV) | 7.1% | 9.5% | 6.3% | ≤ 15% |
| Recovery (%) | 88% | 85% | 91% | Consistent and reproducible |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and comparison of results across different laboratories. The following is a typical bioanalytical method for the quantification of this compound in human plasma.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of an internal standard solution (e.g., deuterated this compound).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic System: A validated HPLC or UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the detection of this compound and the internal standard.
3. Method Validation
The analytical method should be validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[1][2][3][4] This includes a full validation of selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, and stability.[2][4] For inter-laboratory comparisons, cross-validation should be performed to ensure the reliability of data generated across different sites.[5]
Visualizations
Signaling Pathway
The accurate quantification of this compound is important in understanding the metabolism of Erlotinib, an Epidermal Growth Factor Receptor (EGFR) inhibitor. The following diagram illustrates the signaling pathway inhibited by Erlotinib.
Experimental Workflow
The following diagram outlines a typical workflow for an inter-laboratory comparison study for the quantification of this compound.
References
Validating Assay Specificity for Desmethyl Erlotinib Acetate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical assay is paramount for generating reliable and accurate data. This guide provides a comprehensive comparison of a hypothetical optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of Desmethyl Erlotinib Acetate against potential cross-reactants. The guide includes detailed experimental protocols and supporting data to demonstrate the validation of assay specificity, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction to this compound and its Significance
Desmethyl Erlotinib, also known as OSI-420, is an active metabolite of Erlotinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6][7][8][9] Erlotinib is used in the treatment of certain types of cancer. This compound is a derivative of this active metabolite.[10] Given its close structural relationship to the parent drug and its primary metabolite, a highly specific assay is crucial to distinguish and accurately quantify this compound in the presence of these related compounds.
Comparative Analysis of Assay Specificity
The specificity of an analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[4][5] For the this compound assay, the most critical potential cross-reactants are Erlotinib and its primary metabolite, Desmethyl Erlotinib.
Data Presentation: Specificity and Cross-Reactivity
The following table summarizes the performance of the optimized LC-MS/MS assay in distinguishing this compound from its potential cross-reactants.
| Analyte | Concentration (ng/mL) | Measured Response (Peak Area) | % Cross-Reactivity |
| This compound | 100 | 85,432 | 100% |
| Erlotinib | 1000 | Not Detected | < 0.1% |
| Desmethyl Erlotinib (OSI-420) | 1000 | Not Detected | < 0.1% |
| Blank Matrix | - | Not Detected | - |
Interpretation of Results:
The data clearly demonstrates the high specificity of the LC-MS/MS method for this compound. When challenged with high concentrations of Erlotinib and Desmethyl Erlotinib, no significant signal interference was observed at the retention time and specific mass transition of this compound, indicating a cross-reactivity of less than 0.1%. The absence of a signal in the blank matrix confirms that endogenous components do not interfere with the assay.
Experimental Protocols
A detailed methodology is essential for the reproducibility and validation of any analytical assay.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Method
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[11][12]
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
3. Specificity Experiment
-
Blank Matrix Analysis: Analyze six different batches of the blank biological matrix (e.g., plasma) to ensure no endogenous peaks interfere with the detection of this compound or the internal standard.
-
Cross-Reactivity Assessment:
-
Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL).
-
Prepare high-concentration solutions of potential cross-reactants, Erlotinib and Desmethyl Erlotinib (e.g., 1000 ng/mL).
-
Analyze each of these solutions individually using the LC-MS/MS method.
-
Calculate the percentage of cross-reactivity by comparing the peak area of the cross-reactant at the retention time of this compound to the peak area of the this compound standard.
-
Mandatory Visualization
Signaling Pathway Context
Caption: Metabolic pathway of Erlotinib and the position of this compound.
Experimental Workflow for Specificity Validation
Caption: Workflow for the validation of assay specificity.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. Desmethyl Erlotinib Acetate_北京科量技术有限公司 [gjbzwzw.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Erlotinib Derivatives Overcoming Drug Resistance: A Comparative Analysis of IC50 Values
For Researchers, Scientists, and Drug Development Professionals
The development of acquired resistance to targeted therapies like Erlotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), remains a significant hurdle in the treatment of non-small cell lung cancer (NSCLC). A primary mechanism of this resistance is the acquisition of secondary mutations in the EGFR gene, most commonly the T790M "gatekeeper" mutation.[1] This has spurred the development of novel Erlotinib derivatives designed to overcome such resistance. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of recently developed Erlotinib derivatives in drug-resistant cancer cell lines, supported by experimental data and protocols.
Comparative IC50 Values of Erlotinib and its Derivatives
The following table summarizes the IC50 values of Erlotinib and a series of its 1,2,3-triazole derivatives against a panel of drug-sensitive and drug-resistant cancer cell lines. The data highlights the enhanced potency of certain derivatives in overcoming Erlotinib resistance.
| Compound | KYSE70TR (μM) | KYSE410TR (μM) | KYSE450TR (μM) | H1650TR (μM) | HCC827GR (μM) |
| Erlotinib | >20 | >20 | >20 | >20 | >20 |
| Derivative 3d | 7.17 ± 0.73 | 7.91 ± 0.61 | 10.02 ± 0.75 | 5.76 ± 0.33 | 2.38 ± 0.17 |
TR/GR indicates Erlotinib-resistant sublines. Data extracted from a study on Erlotinib derivatives bearing 1,2,3-triazole moieties.[2][3]
In a separate study, the HCC827ER cell line, resistant to Erlotinib, showed an IC50 of 197.32 nM for Erlotinib, a significant increase compared to the parental HCC827 line (6.5-22.0 nM).[4] This underscores the challenge of resistance. The derivative '3d' from the first study, however, demonstrates significant activity against a range of Erlotinib-resistant cell lines, with IC50 values in the low micromolar range, where the parent compound is largely inactive.[2][3]
Experimental Protocols
The IC50 values presented were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
MTT Assay Protocol for IC50 Determination
This protocol outlines the general steps for determining the IC50 values of therapeutic compounds against adherent cancer cell lines.
Materials:
-
96-well flat-bottom cell culture plates
-
Cancer cell lines (drug-sensitive and resistant)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Erlotinib and its derivatives, dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into 96-well plates at a predetermined optimal density (typically 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.[4]
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (Erlotinib and its derivatives) in culture medium. A typical starting concentration for Erlotinib in resistant lines might be high, while derivatives would be tested across a wider range.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Incubate the plates for a further 72 hours.[5]
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation with the compounds, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[3]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[2]
-
-
IC50 Calculation:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Resistance and Experimental Design
To better understand the challenges and methodologies in this area of research, the following diagrams illustrate the key signaling pathway involved in Erlotinib resistance and the general workflow of the experimental procedure.
References
Safety Operating Guide
Safe Disposal of Desmethyl Erlotinib Acetate: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of Desmethyl Erlotinib Acetate, a metabolite of the cytotoxic drug Erlotinib, are critical for ensuring laboratory safety and environmental protection.[1][2][3] As a compound classified within the broader category of cytotoxic agents, it necessitates stringent disposal procedures to mitigate risks of exposure and contamination.[1][2][4] This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound and associated materials in a laboratory setting.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal procedure, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). Handling of this compound should always occur within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a certified chemical fume hood to prevent aerosolization and exposure.[1][4]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (e.g., ASTM D6978 compliant). | Provides a robust barrier against chemical permeation. The outer glove should be removed and disposed of immediately after handling.[1] |
| Lab Coat | Solid-front, back-closing disposable gown made of a low-permeability fabric. | Protects street clothes and skin from contamination.[1] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields and a full-face shield. | Protects against splashes and aerosols.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator. | Required when handling powders or if there is a potential for aerosol generation.[1] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants outside of the work area.[1] |
II. Step-by-Step Disposal Procedures
The following procedures outline the safe disposal of solid and liquid waste contaminated with this compound. All waste must be treated as hazardous cytotoxic waste and segregated from other laboratory waste streams.[2]
A. Solid Waste Disposal
Solid waste includes items such as contaminated gloves, gowns, bench liners, and lab plastics.
-
Segregation: At the point of generation, place all contaminated solid waste into a designated, clearly labeled, leak-proof, and sealed hazardous waste bag.[1] The bag should be red or marked with the universal biohazard symbol and clearly labeled as "Cytotoxic Waste".[2][5]
-
Containerization: Place the sealed hazardous waste bag into a rigid, puncture-resistant secondary container that is also clearly labeled as "Cytotoxic Waste for Incineration".[2][3]
-
Storage: Store the container in a designated, secure area away from general lab traffic until it is collected by a licensed hazardous waste disposal service.
-
Final Disposal: The final disposal method for cytotoxic solid waste is incineration at a licensed hazardous waste facility.[1][2]
B. Liquid Waste Disposal
Liquid waste includes unused solutions of this compound and contaminated rinsates.
-
Collection: Collect all liquid waste in a dedicated, labeled, leak-proof, and sealed waste container.[1] The container should be compatible with the chemical nature of the waste.
-
Storage: Store the sealed liquid waste container in a designated, secure area.
-
Final Disposal: The preferred method of disposal for liquid cytotoxic waste is incineration.[1][2]
C. Sharps Disposal
Sharps include needles, syringes, and glassware that have come into contact with this compound.
-
Containerization: Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container that is clearly labeled as "Cytotoxic Sharps".[1][2][4]
-
Do Not Recap: Needles should not be recapped or bent.[4]
-
Final Disposal: The sealed sharps container must be incinerated at a licensed hazardous waste facility.[1][2]
III. Decontamination and Spill Management
A. Routine Surface Decontamination
All surfaces and equipment within the BSC or fume hood must be decontaminated after each use.[1]
| Procedure | Decontaminating Agent | Contact Time |
| Initial Decontamination | 2% Sodium Hypochlorite Solution | At least 10 minutes[1] |
| Residue Removal | 70% Ethanol | After bleach application |
B. Spill Management
In the event of a spill, the area should be evacuated, and cleanup should be performed by trained personnel wearing appropriate PPE.[1]
-
Containment: Cover the spill with absorbent pads.[1]
-
Decontamination: Apply a 2% sodium hypochlorite solution to the spill area and allow a 30-minute contact time.[1]
-
Cleanup: Collect all contaminated materials (absorbent pads, gloves, etc.) and dispose of them as cytotoxic solid waste.[1]
-
Final Cleaning: The area should be cleaned again with the decontamination solution, followed by a 70% ethanol rinse.[1]
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling Desmethyl Erlotinib Acetate
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against accidental exposure. The following table outlines the recommended PPE for handling Desmethyl Erlotinib Acetate in both powder and solution forms.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness) | Provides good chemical resistance. Double gloving is recommended when handling the pure powder.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles and splashes of solutions.[1] |
| Respiratory Protection | N95 or FFP2 rated respirator | Essential for preventing the inhalation of fine powder particles, especially during weighing and transfer.[1][2] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to prevent contamination and exposure. The following workflow outlines the key steps from preparation to storage.
1. Preparation and Area Setup:
-
Designate a specific handling area, preferably within a chemical fume hood or a ventilated enclosure.
-
Ensure the work surface is clean and uncluttered.
-
Have all necessary materials readily available, including weighing paper, spatulas, solvent, and labeled waste containers.[1]
2. Weighing the Powdered Compound:
-
Wear all required PPE (double nitrile gloves, respirator, eye protection, and lab coat).[1]
-
Use an analytical balance inside a fume hood or ventilated enclosure to minimize air disturbance.
-
Employ anti-static weigh boats or paper to prevent powder scattering.
-
Carefully open the compound container and use a clean spatula to transfer the desired amount.
-
Avoid creating dust clouds.
-
Immediately close the primary container after weighing.
3. Dissolution:
-
Add the desired solvent to the vessel containing the weighed powder.
-
If necessary, sonication or gentle warming can be used to aid dissolution, provided it does not degrade the compound.
-
Clearly label the container with the compound name, concentration, solvent, and preparation date.
4. Storage:
-
Store the powdered form of this compound at the recommended temperature (typically -20°C) in a tightly sealed container, protected from light.
-
Solutions are generally less stable and should be prepared fresh. If short-term storage is necessary, store in a tightly sealed vial at -20°C or -80°C, protected from light.[1][3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All contaminated solid waste, including gloves, weighing papers, and pipette tips, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[3]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a dedicated, labeled, and sealed hazardous liquid waste container. Do not pour chemical waste down the drain.[3]
-
Empty Vials: Rinse empty vials three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label before disposing of the vial in the appropriate waste stream.[3]
-
Sharps: Any needles or other sharps used in the process should be disposed of in a designated sharps container for hazardous chemical waste.[2]
In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material and collect it in a sealed container for hazardous waste disposal. For skin contact, immediately wash the affected area with soap and water for at least 15 minutes and seek medical attention.[3] If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
